2-(Trifluoromethyl)phenethyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIEXOOUXQPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240287 | |
| Record name | o-(Trifluoromethyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94022-96-5 | |
| Record name | 2-(Trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(Trifluoromethyl)phenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Trifluoromethyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(trifluoromethyl)phenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU7HKC4H9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)phenethyl alcohol (CAS: 94022-96-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenethyl alcohol, with the CAS number 94022-96-5, is a fluorinated aromatic alcohol. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making such compounds highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound, serving as a vital resource for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 94022-96-5 | [1] |
| Molecular Formula | C9H9F3O | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 184-186 °C | [1] |
| Melting Point | -3 to -2 °C | [1] |
| Density | 1.197 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.47 | [1] |
| Flash Point | 103 °C (closed cup) | |
| Purity | Typically ≥97% | [1] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Experimental Protocols
Synthesis
Reaction Scheme:
Materials:
-
2-(Trifluoromethyl)acetophenone
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(trifluoromethyl)acetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Fractional Distillation:
-
Apparatus: A standard fractional distillation setup with a vacuum pump.
-
Procedure: Heat the crude product under reduced pressure and collect the fraction that distills at the appropriate boiling point (approx. 184-186 °C at atmospheric pressure, will be lower under vacuum).
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure: Load the crude product onto the silica gel column and elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation: For the separation of enantiomers, a chiral stationary phase is required.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Biological Activity and Drug Development Potential
The biological activity of this compound has not been extensively studied. However, based on its structural features and the known activities of related compounds, several areas of potential biological relevance can be proposed.
Antimicrobial Activity
The parent compound, phenethyl alcohol, is known to possess antimicrobial properties, particularly against Gram-negative bacteria.[2] It is believed to act by disrupting the cell membrane, leading to increased permeability and leakage of cellular components. The introduction of the trifluoromethyl group could potentially modulate this activity, either by enhancing its potency or altering its spectrum of activity. Further investigation into the antimicrobial effects of this compound is warranted.
Enzyme Inhibition
Fluorinated alcohols, such as trifluoroethanol, have been shown to be inhibitors of enzymes like alcohol dehydrogenase.[3] Given its structural similarity, this compound could potentially act as an inhibitor of various enzymes, a property that is often exploited in drug design.
Receptor Binding
A preliminary high-throughput screening study has indicated that a compound with the CAS number 94022-96-5 was tested for its affinity towards the sigma-3 receptor.[4] While the results of this specific assay are not publicly detailed, it suggests a potential interaction with this receptor, which is implicated in various neurological processes. Further investigation into its receptor binding profile could uncover novel therapeutic applications.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Workflow for Biological Evaluation
This diagram outlines a logical progression for the initial biological evaluation of this compound in a drug discovery context.
Caption: Logical workflow for the preliminary biological evaluation of this compound.
Conclusion
This compound is a compound with significant potential in chemical synthesis and, by extension, in the development of new pharmaceuticals and materials. Its well-defined physical and chemical properties, combined with the established methodologies for the synthesis and analysis of similar fluorinated compounds, provide a solid foundation for its further exploration. While its biological activities are currently underexplored, preliminary data and structural analogy to known bioactive molecules suggest promising avenues for future research. This guide serves as a foundational resource to stimulate and support such investigations.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AID 203852 - The compound was tested for affinity towards sigma-3 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)phenethyl alcohol molecular weight and formula
This document provides the core chemical properties of 2-(Trifluoromethyl)phenethyl alcohol, a compound relevant to professionals in chemical synthesis and drug development. The primary quantitative data, including its molecular formula and weight, are summarized below.
Core Chemical Properties
This compound is a fluorinated organic compound. Its key identifiers and physicochemical properties are detailed in the following table.
| Identifier | Value | Source |
| Molecular Formula | C₉H₉F₃O | [1][2] |
| Molecular Weight | 190.16 g/mol | [3][4][5] |
| Alternate Molecular Weight | 190.17 g/mol | [1] |
| CAS Number | 94022-96-5 | [1][2][3][4] |
| Linear Formula | CF₃C₆H₄CH₂CH₂OH | [3][4] |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 184-186 °C | [1][3] |
| Density | 1.197 g/mL at 25 °C | [3] |
Logical Relationship of Identifiers
The relationship between the common name and its fundamental chemical representations can be visualized as a direct logical flow. The IUPAC name defines the structure, from which the molecular formula and, subsequently, the molecular weight are derived.
Caption: Logical flow from chemical name to molecular weight.
References
Spectral data for 2-(Trifluoromethyl)phenethyl alcohol (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-(Trifluoromethyl)phenethyl Alcohol
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Molecular Structure and Properties
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.7 | Multiplet | 2H | Aromatic CH (ortho to CH₂) |
| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic CH (meta, para) |
| ~ 3.9 - 4.0 | Triplet | 2H | -CH₂-OH (Methylene) |
| ~ 3.1 - 3.2 | Triplet | 2H | Ar-CH₂- (Benzylic Methylene) |
| Variable (~1.5 - 2.5) | Singlet (broad) | 1H | -OH (Alcohol) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 138 - 140 | Aromatic C (quaternary, C-CH₂) | |
| ~ 125 - 132 | Aromatic CH | Multiple signals expected in this range. |
| ~ 125 (quartet) | Aromatic C (quaternary, C-CF₃) | Signal split by coupling to ³F atoms. |
| ~ 124 (quartet) | -CF₃ | Signal split by coupling to ³F atoms. |
| ~ 61 - 63 | -CH₂-OH (Methylene) | |
| ~ 36 - 38 | Ar-CH₂- (Benzylic Methylene) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1600 - 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |
| 1260 - 1050 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z Value | Predicted Identity of Fragment | Notes |
| 190 | [M]⁺ | Molecular ion peak. |
| 172 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 159 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |
| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylbenzyl cation. |
Experimental Protocols
The following are standard operating procedures for the spectral analysis of a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Thin Film: Alternatively, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrument Setup: Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
GC-MS: If using Gas Chromatography-Mass Spectrometry, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be separated on a capillary column before entering the MS ion source.
-
-
Data Acquisition:
-
Select the ionization method, typically Electron Ionization (EI) at 70 eV for generating fragment patterns.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-400).
-
-
Data Processing: The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Workflow
The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound.
Caption: Workflow for spectral data acquisition and analysis.
References
A Deep Dive into the Solubility of 2-(Trifluoromethyl)phenethyl Alcohol in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)phenethyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines qualitative solubility data, detailed experimental protocols for quantitative determination, and the broader context of this compound within the drug development landscape.
Core Concepts: Structure and Solubility Prediction
This compound possesses a chemical structure that blends polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the phenyl ring and the trifluoromethyl (-CF3) group are non-polar and lipophilic. The presence of the highly electronegative trifluoromethyl group significantly impacts the molecule's overall electronic properties and lipophilicity.[1][2] Generally, the introduction of a trifluoromethyl group can increase a molecule's lipophilicity, which may enhance its solubility in non-polar organic solvents.[1][2]
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and many common organic solvents, while showing limited solubility in water. Its non-fluorinated analog, phenethyl alcohol, is miscible with most organic solvents and only slightly soluble in water, providing a baseline for these predictions.[3][4]
Solubility Profile
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohol can hydrogen bond with the hydroxyl group of the solute. |
| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can interact with the polar hydroxyl group. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic molecules. |
| Aromatic | Toluene, Benzene | Moderate to High | The phenyl ring of the solute will have favorable interactions with aromatic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong, polar aprotic solvents capable of dissolving a wide array of substances. |
| Non-Polar | Hexane, Cyclohexane | Low to Moderate | The overall polarity of the molecule may limit its solubility in highly non-polar solvents. |
| Aqueous | Water | Low | The large non-polar region of the molecule will limit its solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (97% purity or higher)[5]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Role in Drug Development
This compound serves as a valuable building block in medicinal chemistry. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.[1] Its incorporation into a drug candidate can profoundly influence its physicochemical and pharmacological properties.
Key Influences of the Trifluoromethyl Group in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[1]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[2]
-
Conformation: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, which can affect its binding to a receptor.
The following diagram illustrates a generalized workflow for preclinical small molecule drug development, a process where understanding the properties of intermediates like this compound is crucial.
The next diagram illustrates the logical relationship between the incorporation of a trifluoromethyl group and its impact on key drug properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound 97 94022-96-5 [sigmaaldrich.com]
The Trifluoromethyl Group: A Keystone in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-containing Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
In the landscape of medicinal chemistry, the strategic incorporation of the trifluoromethyl (-CF3) group into bioactive molecules is a cornerstone of modern drug design.[1] This functional group is prized for its unique electronic and physicochemical properties that can profoundly enhance a compound's therapeutic profile.[2] The introduction of a -CF3 group can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability, making it an indispensable tool for overcoming challenges in drug development.[3][4] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond are central to its utility. The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to enzymatic degradation, a property that is frequently exploited to improve drug half-life and pharmacokinetic profiles.[3][5][6]
This guide provides a comprehensive overview of the biological activity of trifluoromethyl-containing compounds, detailing their impact on pharmacological properties, showcasing key examples of FDA-approved drugs, presenting quantitative activity data, and outlining relevant experimental protocols.
Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The introduction of a trifluoromethyl group imparts several beneficial properties to a drug candidate, primarily by modulating its steric and electronic characteristics.
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to permeate biological membranes, such as the cell membrane and the blood-brain barrier.[3][7] This often leads to better absorption, distribution, and ultimately, improved bioavailability.[2][6]
-
Increased Metabolic Stability: The carbon-fluorine bond's high dissociation energy (approximately 485 kJ/mol) makes the trifluoromethyl group exceptionally resistant to metabolic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][5] Strategically placing a -CF3 group at a known metabolic hotspot can block oxidative metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
-
Modulation of pKa: As a potent electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[1] This alteration can influence the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its biological target.
-
Improved Binding Affinity: The unique electronic nature and hydrophobicity of the -CF3 group can lead to enhanced binding interactions with target proteins.[4][6] It can participate in favorable hydrophobic interactions and, in some contexts, act as a bioisostere for other groups like a methyl or chloro group, but with distinct electronic properties that can optimize target engagement.[6][8]
Workflow for Assessing Biological Activity
The preclinical evaluation of novel trifluoromethyl-containing compounds typically follows a structured workflow to determine their therapeutic potential and safety profile.
Caption: General experimental workflow for evaluating trifluoromethyl-containing compounds.
Case Studies: Prominent Trifluoromethyl-Containing Drugs
The strategic use of trifluoromethyl groups is evident in numerous FDA-approved drugs across various therapeutic areas.
Anti-inflammatory Drugs: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group on one of the phenyl rings is crucial for its activity and selectivity. It contributes to the specific binding orientation within the COX-2 active site that is not as favorable in the closely related COX-1 enzyme.
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Antidepressants: Fluoxetine
Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl group is located on a phenoxy ring. This electron-withdrawing group is critical for its selective and potent inhibition of the serotonin transporter (SERT).[9] Studies have shown that the para-position of the -CF3 group increases the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[9]
Antiviral Drugs: Efavirenz
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The trifluoromethyl group on the cyclopropylacetylene side chain enhances the binding affinity and potency of the drug against the HIV-1 reverse transcriptase enzyme.
Oncology Drugs: Sorafenib
Sorafenib is a multi-kinase inhibitor used to treat primary kidney and liver cancer.[9] It targets several kinases, including those in the Raf/Mek/Erk signaling pathway.[9] The trifluoromethylphenyl moiety is a key structural feature that contributes to its potent inhibitory activity against these targets.
Quantitative Biological Data
The following table summarizes the biological activity of representative trifluoromethyl-containing drugs against their primary targets.
| Compound | Drug Class | Primary Target | Activity Type | Value |
| Celecoxib | NSAID | COX-2 | IC₅₀ | 40 nM |
| COX-1 | IC₅₀ | 15,000 nM | ||
| Fluoxetine | SSRI | Serotonin Transporter (SERT) | Kᵢ | 0.8 - 1.0 nM |
| Efavirenz | NNRTI | HIV-1 Reverse Transcriptase | Kᵢ | 2.9 nM |
| Sorafenib | Kinase Inhibitor | BRAF (V600E) | IC₅₀ | 22 nM |
| VEGFR-2 | IC₅₀ | 90 nM | ||
| Alpelisib | Kinase Inhibitor | PI3Kα | IC₅₀ | 5 nM |
| Selinexor | XPO1 Inhibitor | Exportin 1 (XPO1) | IC₅₀ | < 0.5 µM |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are approximate and can vary based on assay conditions. Data compiled from various public sources and scientific literature.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a trifluoromethyl-containing compound by measuring its rate of disappearance when incubated with liver microsomes. This assay helps predict in vivo clearance.[5]
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with Internal Standard (for LC-MS/MS analysis)
-
96-well incubation plate, thermomixer, centrifuge
Methodology:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM working solution, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. The final HLM concentration is typically 0.5 mg/mL.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[5]
Protocol 2: COX-2 Enzyme Inhibition Assay (Fluorometric)
Objective: To quantify the inhibitory activity (IC₅₀) of a trifluoromethyl-containing compound against the human COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test Compound (serial dilutions)
-
Positive Control (e.g., Celecoxib)
-
Black 96-well microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Methodology:
-
Enzyme Preparation: Prepare a working solution of COX-2 enzyme with heme cofactor in Tris-HCl buffer.
-
Plate Layout: Add buffer, enzyme solution, and the fluorogenic probe ADHP to all wells of a black 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound or positive control to the appropriate wells. Add DMSO vehicle to control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity every minute for 15-20 minutes in kinetic mode. The COX-2 peroxidase activity generates a highly fluorescent product, resorufin, from ADHP.
-
Data Analysis:
-
Calculate the rate (slope) of the fluorescence increase for each well.
-
Normalize the rates by subtracting the background (no enzyme) and expressing them as a percentage of the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The trifluoromethyl group is a powerful and versatile tool in medicinal chemistry, offering a reliable strategy to enhance the biological activity and pharmacokinetic properties of drug candidates.[8] Its ability to increase metabolic stability, modulate lipophilicity, and improve target binding has been successfully leveraged in a wide array of approved pharmaceuticals.[3] A thorough understanding of its effects, coupled with rigorous in vitro and in vivo testing as outlined in this guide, is essential for harnessing the full potential of trifluoromethyl-containing compounds in the development of next-generation therapeutics.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Trifluoromethyl Group's Influence on Phenethyl Alcohol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl alcohol and its amine counterpart, phenethylamine, represent a core scaffold for a vast array of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs. The strategic modification of this scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Among the most impactful modifications is the introduction of a trifluoromethyl (CF3) group.
The trifluoromethyl group is a small, yet powerful, functional group that can dramatically alter the physicochemical and biological properties of a parent molecule. Its high electronegativity, metabolic stability, and lipophilicity make it a valuable tool in drug design for optimizing lead compounds. This technical guide provides an in-depth analysis of the anticipated and observed effects of incorporating a trifluoromethyl group into the phenethyl alcohol scaffold, drawing on data from closely related phenethylamine derivatives. The guide details the expected changes in bioactivity, presents relevant quantitative data from the literature, outlines key experimental protocols for assessing these changes, and provides visual representations of relevant biological pathways and experimental workflows.
Physicochemical and Pharmacokinetic Impact of Trifluoromethylation
The introduction of a CF3 group onto the phenyl ring of phenethyl alcohol is predicted to induce several significant changes in its molecular properties, which in turn affect its pharmacokinetic profile.
Table 1: Predicted Effects of Trifluoromethyl Group on Phenethyl Alcohol Properties
| Property | Effect of Trifluoromethylation | Rationale | Reference |
| Lipophilicity (LogP) | Increase | The CF3 group is significantly more lipophilic than a hydrogen atom, which can enhance membrane permeability and transport across the blood-brain barrier. | |
| Metabolic Stability | Significant Increase | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s. This blocks common metabolic pathways like aromatic hydroxylation. | |
| Acidity (pKa) | Decrease (for phenolic OH if present) | The strong electron-withdrawing nature of the CF3 group increases the acidity of nearby protons, such as a phenolic hydroxyl group. | |
| Binding Affinity | Can Increase or Decrease | The CF3 group can engage in favorable interactions with receptor binding pockets through hydrophobic and electrostatic interactions. However, its steric bulk can also lead to unfavorable clashes. | |
| Receptor Selectivity | Can be altered | The electronic and steric changes can favor binding to one receptor subtype over another. |
Pharmacodynamics: The Effect on Receptor Interactions
Phenethylamine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters in the central nervous system. The introduction of a trifluoromethyl group can modulate the affinity and functional activity at these targets. Due to a lack of direct comparative data for phenethyl alcohol, the following table presents representative data for trifluoromethylated phenethylamine derivatives at key monoamine receptors.
Table 2: Representative Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Trifluoromethylated Phenethylamine Derivatives
Disclaimer: This table compiles data from various sources and is intended to be illustrative of the potential bioactivities of trifluoromethylated phenethylamines. It is not a direct head-to-head comparison with unsubstituted phenethyl alcohol.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type | Reference |
| 4-(Trifluoromethyl)amphetamine | 5-HT2A | 1,200 | 830 (partial agonist) | Inositol Phosphate Assay | |
| 4-(Trifluoromethyl)amphetamine | 5-HT2C | 480 | 230 (full agonist) | Inositol Phosphate Assay | |
| 3-(Trifluoromethyl)phenethylamine | Dopamine Transporter (DAT) | 2,500 (IC50) | - | [3H]WIN 35,428 Binding | |
| 3-(Trifluoromethyl)phenethylamine | Norepinephrine Transporter (NET) | 1,800 (IC50) | - | [3H]Nisoxetine Binding | |
| 3-(Trifluoromethyl)phenethylamine | Serotonin Transporter (SERT) | 88,000 (IC50) | - | [3H]Citalopram Binding | |
| Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) | 5-HT2A | 250 | 150 (agonist) | Calcium Mobilization | |
| Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) | 5-HT2C | 25 | 10 (agonist) | Calcium Mobilization |
Signaling Pathways
Phenethylamines primarily exert their effects through the modulation of monoaminergic systems. The two key receptor types are the serotonin 5-HT2A receptor, a Gq-coupled receptor, and the Trace Amine-Associated Receptor 1 (TAAR1), which is primarily Gs-coupled.
Caption: 5-HT2A Receptor Gq-Coupled Signaling Cascade.
An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)phenethyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5) for professionals in research and drug development. Due to the limited availability of specific quantitative toxicological data, this document emphasizes established protocols for handling hazardous chemicals and outlines the standardized experimental procedures used to determine such hazards.
Chemical and Physical Properties
Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. This data is crucial for the safe storage, use, and disposal of this compound.
| Property | Value | Reference |
| CAS Number | 94022-96-5 | [1][2][3] |
| Molecular Formula | C₉H₉F₃O | [1][3] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 184-186 °C | [1][2][3] |
| Melting Point | -3 to -2 °C | [2] |
| Density | 1.197 g/mL at 25 °C | [2] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [2][4] |
| Refractive Index | n20/D 1.47 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | GHS07 | Warning |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the critical steps for the safe management of this compound.
Caption: Safe Handling Workflow for this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them immediately if contamination is suspected.
-
Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[6]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire and Explosion Hazard Data
| Property | Details |
| Flash Point | 103 °C (217.4 °F) - closed cup[2][4] |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] |
| Firefighting Procedures | As in any fire, wear a self-contained breathing apparatus (SCBA), MSHA/NIOSH (approved or equivalent), and full protective gear to prevent contact with skin and eyes.[4] |
| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen fluoride.[4] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal practices must be in accordance with local, state, and federal regulations.
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not available, the following OECD guidelines represent the standard methodologies for assessing the hazards identified in the safety data sheets.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: The albino rabbit is the preferred species for this test.[7]
-
Test Substance Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[7] The area is then covered with a gauze patch.
-
Exposure Period: The standard exposure period is 4 hours.[7] After this period, any residual test substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[7]
-
Classification: The substance is classified as an irritant if the observed skin reactions meet specific scoring criteria. If the effects are not reversible within the 14-day observation period, the substance is considered an irritant.[7]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Animal Model: The albino rabbit is the recommended animal model.[8]
-
Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]
-
Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[8] The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Duration: The observation period is typically up to 21 days to determine the reversibility of any observed effects.[9]
-
Classification: The substance is classified based on the severity and reversibility of the ocular responses.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.
-
Principle: This is a stepwise procedure using a small number of animals per step. The outcome of each step determines the next step.
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered orally in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the subsequent steps, which may involve dosing another group of three animals at a lower or higher dose level.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.[10]
-
Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the observed mortality at specific dose levels.[11]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(三氟甲基)苯乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. pipharm.com [pipharm.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. fishersci.com [fishersci.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-(Trifluoromethyl)phenethyl Alcohol for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Trifluoromethyl)phenethyl alcohol, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document outlines the commercial availability, physicochemical properties, synthesis and purification protocols, and analytical methods for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Suppliers and Physicochemical Properties
This compound is readily available from several commercial chemical suppliers. The table below summarizes key quantitative data from various sources, providing a comparative overview of product specifications.
| Property | INDOFINE Chemical Company[3] | Fluorochem[4] | Sigma-Aldrich[5] |
| CAS Number | 94022-96-5 | 94022-96-5 | 94022-96-5 |
| Molecular Formula | C₉H₉F₃O | C₉H₉F₃O | CF₃C₆H₄CH₂CH₂OH |
| Molecular Weight | 190.17 g/mol | 190.165 g/mol | 190.16 g/mol |
| Purity | 97% | 98% | 97% |
| Appearance/State | - | Liquid | Liquid |
| Boiling Point | 184-186 °C | 184-186 °C | 184-186 °C (lit.) |
| Density | - | 1.197 g/mL | 1.197 g/mL at 25 °C (lit.) |
| Refractive Index | - | - | n20/D 1.47 (lit.) |
| Melting Point | - | - | -3 to -2 °C (lit.) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established chemical principles and adapted from general procedures for similar compounds.
Synthesis: Reduction of 2-(Trifluoromethyl)phenylacetic Acid
A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-(Trifluoromethyl)phenylacetic acid, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]
Materials:
-
2-(Trifluoromethyl)phenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 2-(Trifluoromethyl)phenylacetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then again water, while cooling the flask in an ice bath.[8]
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The organic filtrate is collected, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. This compound | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound 97 94022-96-5 [sigmaaldrich.com]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis and Discovery of Novel Phenethyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel phenethyl alcohol derivatives. Phenethyl alcohol, a naturally occurring aromatic alcohol with a characteristic rose-like odor, serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This document details the synthetic methodologies, experimental protocols for biological evaluation, and quantitative structure-activity relationship data to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of Novel Phenethyl Alcohol Derivatives
The chemical structure of phenethyl alcohol allows for various modifications to generate a diverse library of derivatives. Common synthetic strategies include esterification, etherification, and the introduction of heterocyclic moieties.
Synthesis of Phenethyl Ester Derivatives
Esterification is a common method to enhance the lipophilicity and biological activity of phenethyl alcohol.
General Procedure for Fischer Esterification:
-
A mixture of phenethyl alcohol (1 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed in a suitable solvent (e.g., toluene) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired phenethyl ester.
Enzymatic Synthesis of Phenethyl Acetate:
Phenethyl acetate can be synthesized enzymatically using Novozym 435, a lipase from Candida antarctica. Acetic anhydride and vinyl acetate are effective acyl donors for this reaction. The enzymatic approach offers an environmentally friendly alternative with high conversion rates.[1]
Synthesis of Phenethyl Trifluoroacetate Esters
Fluorination can be a useful strategy to create lipophilic derivatives with potentially enhanced pharmacodynamic properties.[2]
General Procedure:
-
Phenethyl alcohol (0.5 mmol) is dissolved in trifluoroacetic acid (2.0 mL) at room temperature.
-
The solution is stirred at 70 °C and monitored by TLC.
-
After approximately 2 hours, a saturated solution of NaHCO₃ is added to neutralize the mixture.
-
The product is extracted with ethyl acetate, and the combined organic phases are washed with a saturated NaCl solution, dried, and filtered.[2]
Synthesis of 6-Acrylic Phenethyl Ester-2-Pyranone Derivatives
These derivatives combine the phenethyl ester scaffold with a bioactive lactone-containing compound.[3] The synthesis involves multi-step reactions, often starting from commercially available materials to construct the pyranone ring, followed by esterification with a substituted phenethyl alcohol.
Synthesis of N-phenethyl Cinnamide Derivatives
These compounds are synthesized by coupling a substituted cinnamic acid with a phenolic amine derivative of phenethyl alcohol.[4]
General Procedure:
-
A solution of a substituted cinnamic acid (1 mmol) in DMF is treated with EDCI (1.5 mmol) and DMAP (1.5 mmol) in an ice-water bath.
-
After 15 minutes, a phenolic amine (1 mmol) is added, and the mixture is stirred overnight at room temperature.[4]
Biological Activities of Novel Phenethyl Alcohol Derivatives
Anticancer Activity
Several novel phenethyl alcohol derivatives have shown promising cytotoxic activity against various cancer cell lines.
6-Acrylic Phenethyl Ester-2-Pyranone Derivatives: These compounds have demonstrated moderate to potent cytotoxic activity against HeLa, C6, MCF-7, A549, and HSC-2 tumor cell lines, with IC50 values in the low micromolar range.[3] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]
Phenazinamine Derivatives: While not direct phenethyl alcohol derivatives, the synthesis of novel 2-phenazinamine derivatives has yielded compounds with significant anticancer activity against K562, HepG2, MGC803, HCT116, and MCF7 cell lines, with some compounds showing efficacy comparable to cisplatin.[5] This highlights the potential of incorporating the phenazine scaffold in future designs of phenethyl alcohol derivatives.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 6-Acrylic Phenethyl Ester-2-Pyranone | HeLa | 0.50 - 3.45 | [3] |
| 6-Acrylic Phenethyl Ester-2-Pyranone | C6 | 0.50 - 3.45 | [3] |
| 6-Acrylic Phenethyl Ester-2-Pyranone | MCF-7 | 0.50 - 3.45 | [3] |
| 6-Acrylic Phenethyl Ester-2-Pyranone | A549 | 0.50 - 3.45 | [3] |
| 6-Acrylic Phenethyl Ester-2-Pyranone | HSC-2 | 0.50 - 3.45 | [3] |
| Phenylahistin Derivative 15g | NCI-H460 | 0.00493 | [6] |
| Phenylahistin Derivative 15p | NCI-H460 | 0.00103 | [6] |
| Phenylahistin Derivative 16d | NCI-H460 | 0.00538 | [6] |
Anti-inflammatory Activity
Phenethyl alcohol derivatives have been investigated for their potential to mitigate inflammatory responses.
Paeonol Derivatives: Paeonol, a compound with a structure related to substituted phenols, has shown anti-inflammatory activity.[7] Novel synthesized derivatives of paeonol have demonstrated significant inhibitory activity against LPS-induced nitric oxide (NO) over-expression in RAW 264.7 macrophages, with IC50 values in the low micromolar range.[7] The mechanism is believed to involve the inhibition of the TLR4, leading to the suppression of NF-κB and MAPK pathways.[7]
Phenothiazine Derivatives: Novel heterocyclic derivatives of phenothiazine have been synthesized and screened for in vivo anti-inflammatory activity. Certain compounds exhibited potent anti-inflammatory effects, with some showing better activity than the standard drug phenylbutazone.[8]
| Compound Class | Assay | Activity | Reference |
| Paeonol Derivative 11a | LPS-induced NO inhibition in RAW 264.7 cells | IC50 = 6.96 µM | [7] |
| Phenothiazine Derivative 16 | Carrageenan-induced paw edema | 46.2% inhibition at 50 mg/kg | [8] |
| Phenothiazine Derivative 31 | Carrageenan-induced paw edema | 48.0% inhibition at 50 mg/kg | [8] |
| Phenylbutazone (Standard) | Carrageenan-induced paw edema | 44.52% inhibition at 50 mg/kg | [8] |
Antioxidant Activity
The antioxidant potential of phenethyl alcohol and its derivatives is a key area of investigation. The introduction of hydroxyl groups on the phenyl ring and esterification can modulate this activity.
Phenethyl Trifluoroacetate Esters: Phenolic derivatives of phenethyl alcohol and their corresponding trifluoroacetate esters have shown good antioxidant capacity in ABTS and DPPH assays.[2] The antioxidant effect is highly dependent on the degree of hydroxylation of the phenyl ring.[2]
N-phenethyl Cinnamide Derivatives: These derivatives have been evaluated for their DPPH radical scavenging activity. Compounds with two hydroxyl groups on the cinnamic acid moiety showed significantly stronger activity than those with one or no hydroxyl groups.[4]
| Compound Class | Assay | Activity | Reference |
| Phenolic Phenethyl Alcohols | ABTS | Good antioxidant capacity | [2] |
| Phenethyl Trifluoroacetate Esters | ABTS, DPPH | Good antioxidant effect | [2] |
| N-phenethyl Cinnamide Derivatives (with two hydroxyls) | DPPH | 16.69 ± 0.46 to 60.85 ± 0.37% scavenging | [4] |
| Biginelli Adducts with Phenolic Fragments | PFRAP, ABTS | Superior ferric ion reduction and radical scavenging | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the different concentrations of the compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[10]
Anti-inflammatory Assay (Protein Denaturation Assay)
This assay uses the inhibition of heat-induced protein denaturation as a measure of anti-inflammatory activity.
-
Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA) and solutions of the test compounds at various concentrations.[11]
-
Reaction Mixture: Add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution. A control group contains the solvent instead of the test compound. A standard drug like diclofenac sodium is used as a positive control.[11]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.[11]
-
Heat Denaturation: Heat the mixtures in a water bath at 70°C for 15 minutes.
-
Measurement: After cooling, measure the absorbance at 280 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: Percentage inhibition = (Absorbance of control – Absorbance of test sample) / Absorbance of control x 100.[12]
Antioxidant Assays
-
Reaction Mixture: Add a small volume of the test compound solution (in a suitable solvent like ethanol or DMSO) to a methanolic solution of DPPH (e.g., 0.1 mM).[4]
-
Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.[4]
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control without the test compound.
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[2]
-
Dilution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological activities of phenethyl alcohol derivatives are often mediated through the modulation of specific signaling pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: Simplified NF-κB signaling pathway.
Experimental Workflows
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General workflow for DPPH/ABTS antioxidant assays.
Conclusion
The phenethyl alcohol scaffold presents a valuable starting point for the design and synthesis of novel bioactive compounds. The derivatives explored in this guide demonstrate significant potential in the fields of oncology, inflammation, and oxidative stress. The provided synthetic methods, detailed experimental protocols, and quantitative data serve as a comprehensive resource for researchers and drug development professionals to further explore the therapeutic applications of this versatile class of molecules. Future research should focus on expanding the structural diversity of phenethyl alcohol derivatives and conducting in-vivo studies to validate the promising in-vitro findings.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nine phenethyl alcohol glycosides from Stachys sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of therapeutic development. This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated compounds, detailing the profound impact of fluorine on critical drug properties such as metabolic stability, binding affinity, and overall pharmacokinetic profiles. Through a meticulous presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes, this document serves as an essential resource for professionals engaged in the intricate process of drug design and optimization. We will explore the underlying principles of fluorination strategies, supported by case studies of successful fluorinated drugs, and provide practical guidance for the rational application of fluorine in the pursuit of safer and more effective medicines.
The Physicochemical Impact of Fluorination on Drug Candidates
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to its remarkable utility in medicinal chemistry.[1][2] Strategic placement of fluorine can lead to significant improvements in a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Modulation of Lipophilicity
Fluorination can predictably alter a molecule's lipophilicity, a critical factor influencing membrane permeability and oral bioavailability. The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance a drug's ability to cross biological membranes.[3] However, excessive fluorination can sometimes lead to decreased aqueous solubility.[4]
Alteration of pKa
The high electronegativity of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups through inductive effects.[5] This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby improving its absorption and distribution characteristics. For instance, lowering the basicity of an amine-containing drug can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species in the gastrointestinal tract.[6]
Conformational Control
Fluorine atoms can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect. This can be exploited to lock a drug molecule into its bioactive conformation, leading to enhanced binding affinity for its target protein.[4]
Enhancing Pharmacokinetic Properties through Fluorination
A primary driver for the use of fluorine in drug design is the significant improvement it can confer upon a drug's pharmacokinetic profile, particularly its metabolic stability.
Increased Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3][7] By replacing a metabolically labile hydrogen atom with fluorine at a "soft spot" in a molecule, medicinal chemists can block metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.[3]
Case Study: Sitagliptin
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is a prime example of a successful fluorinated drug.[8] It is primarily excreted unchanged in the urine (approximately 80%), indicating high metabolic stability.[9][10] This favorable pharmacokinetic profile, characterized by a terminal half-life of 8 to 14 hours, supports a once-daily dosing regimen.[8][9]
Table 1: Pharmacokinetic Parameters of Sitagliptin
| Parameter | Value | Reference |
| Oral Bioavailability | ~87% | [10] |
| Tmax | 1 - 4 hours | [11] |
| Terminal Half-life (t½) | 8 - 14 hours | [8][9] |
| Unchanged in Urine | ~79% | [10] |
| Renal Clearance | ~388 mL/min | [8][9] |
Case Study: Celecoxib
In some instances, the introduction of a metabolically labile group is desirable to reduce an excessively long half-life. During the development of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, an early fluorinated lead compound exhibited an unacceptably long half-life. Replacing the fluorine atom with a metabolically susceptible methyl group significantly reduced the half-life to a clinically appropriate duration.[7] Celecoxib is primarily metabolized by CYP2C9 and has a half-life of about 11 hours in healthy individuals.[12][13]
Table 2: Pharmacokinetic Parameters of Celecoxib
| Parameter | Value | Reference |
| Tmax | 2 - 4 hours | [13] |
| Apparent Volume of Distribution | 455 ± 166 L | [12][13] |
| Elimination Half-life (t½) | ~11 hours | [12][13] |
| Unchanged in Urine | <2% | [12][13] |
| Primary Metabolizing Enzyme | CYP2C9 | [12][13] |
Impact of Fluorination on Target Binding Affinity
The introduction of fluorine can have a profound and often beneficial effect on a drug's binding affinity for its biological target.
Favorable Interactions
Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can contribute to enhanced binding affinity.[6] The displacement of water molecules from a binding site upon ligand binding, facilitated by the hydrophobic nature of fluorinated groups, can also provide a favorable entropic contribution to the binding energy.[6]
Quantitative Impact on Biological Activity
The following table provides examples of how fluorination can impact the in vitro potency of drug candidates, as measured by IC50 or Ki values.
Table 3: Impact of Fluorination on In Vitro Potency
| Target | Compound | Fluorination | IC50 / Ki | Reference |
| 5-HT2a Receptor | Arylpiperazine Derivative | 4-fluoro | EC50 = 3 nM | [14] |
| 5-HT2b Receptor | Arylpiperazine Derivative | 3-fluoro | EC50 = 13 nM | [14] |
| 5-HT2c Receptor | Arylpiperazine Derivative | 2-fluoro | EC50 = 5 nM | [14] |
| Carbonic Anhydrase | Fluoroaromatic Inhibitor | Varies | Kd < 3 nM | [13] |
| CSNK2 | Pyrazolo[1,5-a]pyrimidine | ortho-fluoro on aniline | Submicromolar IC50 | [3] |
Fluorine in Bioimaging: Positron Emission Tomography (PET)
The radioactive isotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it an ideal radionuclide for Positron Emission Tomography (PET) imaging.[9]
¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG)
The most widely used PET tracer in oncology is ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog.[9] Cancer cells often exhibit increased glucose metabolism compared to normal tissues, leading to the accumulation of ¹⁸F-FDG.[9] This allows for the sensitive detection, staging, and monitoring of treatment response for a wide variety of cancers.[15][16]
Caption: Mechanism of ¹⁸F-FDG uptake and trapping in cancer cells for PET imaging.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[17][18][19]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from BioIVT)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or 5 mM NADPH solution)[20]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[20]
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer.
-
Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 1 mg/mL) in phosphate buffer. Keep on ice.
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the quenching solution to stop the reaction.[20]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standard acid or base and monitoring the pH to determine the pKa.[4][18][21][22][23]
Materials:
-
Test compound
-
Deionized water (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain ionic strength[21]
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10).
-
Prepare a solution of the test compound (e.g., 1 mM) in deionized water with KCl.[21]
-
If the compound is an acid, titrate with the NaOH solution. If it is a base, titrate with the HCl solution.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or the peak of the first derivative plot).
-
The pKa is equal to the pH at the half-equivalence point.
Determination of Lipophilicity (logP) by HPLC
This method estimates the octanol-water partition coefficient (logP) based on the retention time of a compound on a reverse-phase HPLC column.[15][24][25][26][27][28][29]
Materials:
-
Test compound
-
Reference compounds with known logP values
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[29]
-
Detector (e.g., UV-Vis)
Procedure:
-
Prepare solutions of the test compound and reference compounds.
-
Develop an isocratic or gradient HPLC method.
-
Inject the reference compounds and record their retention times.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their retention times.
-
Inject the test compound and record its retention time.
-
Determine the logP of the test compound from its retention time using the calibration curve.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[1][5][6][24][30][31]
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand with high affinity for the receptor
-
Unlabeled test compound
-
Assay buffer
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Synthesis of Fluorinated Compounds
The introduction of fluorine into a molecule can be achieved through various synthetic strategies, often categorized as either early-stage or late-stage fluorination.
General Synthetic Approaches
Recent advances have provided medicinal chemists with a broad toolkit for incorporating fluorine. These methods include nucleophilic and electrophilic fluorination, as well as techniques for introducing fluorinated building blocks.[32][33][34][35][36] The choice of method depends on the specific target molecule and the desired position of the fluorine atom(s).
Example Synthesis: Atorvastatin Intermediate
The synthesis of the cholesterol-lowering drug Atorvastatin often involves the Paal-Knorr synthesis of the central pyrrole ring. A key intermediate in this process is a 1,4-diketone, which can be prepared via a Stetter reaction.[4][5][17][25]
Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis
-
Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst), and triethylamine.[4]
-
Solvent: Ethanol.[4]
-
Procedure:
-
A solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde is prepared in ethanol.[4]
-
A catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine are added.[4]
-
The reaction mixture is heated to 80°C and stirred for approximately 24 hours.[4]
-
Upon completion, the reaction is worked up to isolate the 1,4-diketone product.[4]
-
Fluorinated Compounds and Signaling Pathways
Fluorinated compounds can exert their therapeutic effects by modulating various intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis.[19][27] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Some studies suggest that perfluorinated compounds can activate the MAPK signaling pathway, potentially contributing to their biological effects.[27][37] The p38 MAPK pathway, in particular, has been shown to be affected by fluoride, which can influence the immune system.[14]
Caption: Simplified overview of the MAPK signaling pathway, a potential target for fluorinated compounds.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. By judiciously leveraging the unique properties of fluorine, it is possible to significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This in-depth technical guide has provided a comprehensive overview of the core principles of fluorination in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. A thorough understanding of the principles and methodologies outlined herein will empower researchers, scientists, and drug development professionals to more effectively harness the power of fluorine to create the next generation of innovative and life-saving therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. figshare.com [figshare.com]
- 8. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib | Semantic Scholar [semanticscholar.org]
- 13. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Fluoride on the Expression of p38MAPK Signaling Pathway-Related Genes and Proteins in Spleen Lymphocytes of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atlantis-press.com [atlantis-press.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. scribd.com [scribd.com]
- 26. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 30. revvity.com [revvity.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 33. researchgate.net [researchgate.net]
- 34. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 35. youtube.com [youtube.com]
- 36. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Trifluoromethyl)phenethyl alcohol, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route described is the reduction of 2-(trifluoromethyl)phenylacetic acid using lithium aluminum hydride (LAH).
Overview
This compound is a fluorinated aromatic alcohol. The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a key building block in medicinal chemistry. The synthesis protocol outlined below is a standard laboratory procedure that can be adapted for various scales.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 2-(Trifluoromethyl)phenylacetic acid | |
| CAS Number | 3038-48-0 | |
| Molecular Formula | C₉H₇F₃O₂ | |
| Molecular Weight | 204.15 g/mol | |
| Purity | ≥98% | |
| Product | ||
| Name | This compound | |
| CAS Number | 94022-96-5 | [1][2] |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [1] |
| Purity | ≥97% | [1] |
| Boiling Point | 184-186 °C | [1][2] |
| Density | 1.197 g/mL at 25 °C | [1] |
| Reaction | ||
| Typical Yield | Not explicitly found in searches, but reductions of this type are generally high yielding. |
Experimental Protocol: Reduction of 2-(Trifluoromethyl)phenylacetic acid with LiAlH₄
This protocol is based on the general procedure for the reduction of carboxylic acids using lithium aluminum hydride.
Materials:
-
2-(Trifluoromethyl)phenylacetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C using an ice bath.
-
-
Addition of Starting Material:
-
2-(Trifluoromethyl)phenylacetic acid (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.
-
This solution is added dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up (Fieser Method):
-
The reaction flask is cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of deionized water (a volume in mL equal to the mass of LAH in g used). Caution: This is a highly exothermic reaction and will generate hydrogen gas.
-
Next, a 15% aqueous NaOH solution is added dropwise (a volume in mL equal to the mass of LAH in g used).
-
Finally, deionized water is added dropwise (a volume in mL that is three times the mass of LAH in g used).
-
The resulting mixture is stirred at room temperature for 15-30 minutes until a white granular precipitate of aluminum salts forms.[3][4][5]
-
-
Isolation:
-
The precipitate is removed by vacuum filtration, and the filter cake is washed with diethyl ether.
-
The filtrate is collected, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
The quenching of the reaction is highly exothermic and produces flammable hydrogen gas. Proper cooling and slow addition of quenching agents are crucial.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Diagrams
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound 97 94022-96-5 [sigmaaldrich.com]
- 2. This compound | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 7. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]
- 8. US4359365A - Method of purification of β-phenylethyl alcohol - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Synthesis of Trifluoromethylated Alcohols via Grignard Reaction: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the incorporation of a trifluoromethyl (CF3) group into organic molecules is a critical strategy for enhancing the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated alcohols using the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.
The trifluoromethyl group, owing to its high electronegativity and lipophilicity, can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. Trifluoromethylated alcohols, in particular, are valuable chiral building blocks in the synthesis of complex pharmaceuticals. The Grignard reaction offers a direct and efficient route to these important compounds through the nucleophilic addition of a trifluoromethyl Grignard reagent or an in-situ generated trifluoromethyl anion to a carbonyl compound.
Core Concepts and Applications
The synthesis of trifluoromethylated alcohols via a Grignard-type reaction can be broadly categorized into two main approaches:
-
Direct addition of a pre-formed trifluoromethyl Grignard reagent (CF3MgX): This classic approach involves the reaction of a trifluoromethyl halide with magnesium to form the Grignard reagent, which is then reacted with an aldehyde, ketone, or ester. While conceptually straightforward, the preparation and handling of CF3MgX can be challenging due to its thermal instability.
-
Nucleophilic trifluoromethylation using trifluoromethylating agents: A more common and often more practical approach involves the use of stable trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of a nucleophilic activator. This in-situ generation of a trifluoromethyl anion circumvents the difficulties associated with the preparation of the Grignard reagent itself.
These methods are instrumental in the synthesis of key pharmaceutical intermediates. A notable example is the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Efavirenz involves the enantioselective addition of a trifluoromethyl group to a ketone precursor, highlighting the importance of this reaction in producing complex and stereospecific drug molecules[1][2][3].
Experimental Workflows
The general workflow for synthesizing trifluoromethylated alcohols using a Grignard-type reaction is depicted below. The process begins with the preparation of the necessary reagents and anhydrous reaction conditions, followed by the nucleophilic addition and subsequent workup to yield the final alcohol product.
Caption: General workflow for the synthesis of trifluoromethylated alcohols.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of trifluoromethylated alcohols using the Ruppert-Prakash reagent, a widely used and effective method.
Protocol 1: Synthesis of Secondary Trifluoromethylated Alcohols from Aldehydes
This protocol details the general procedure for the trifluoromethylation of an aromatic aldehyde using trimethyl(trifluoromethyl)silane (TMSCF3) and a fluoride initiator.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the aromatic aldehyde (1.0 equiv) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 equiv) to the stirred solution.
-
Initiation: Slowly add the tetrabutylammonium fluoride (TBAF) solution (0.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary trifluoromethylated alcohol.
Protocol 2: Synthesis of Tertiary Trifluoromethylated Alcohols from Ketones
This protocol outlines the synthesis of tertiary trifluoromethylated alcohols from ketones, which generally requires slightly more forcing conditions than aldehydes.
Materials:
-
Ketone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 equiv)
-
Cesium fluoride (CsF, 0.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the ketone (1.0 equiv), cesium fluoride (0.2 equiv), and anhydrous DMF or THF to a flame-dried round-bottom flask with a magnetic stirrer.
-
Addition of TMSCF3: Add trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the pure tertiary trifluoromethylated alcohol.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of trifluoromethylated alcohols from various carbonyl compounds using the Ruppert-Prakash reagent.
Table 1: Synthesis of Secondary Trifluoromethylated Alcohols from Aldehydes
| Entry | Aldehyde Substrate | Reaction Conditions | Yield (%) |
| 1 | Benzaldehyde | TMSCF3, TBAF, THF, 0 °C | 95 |
| 2 | 4-Methoxybenzaldehyde | TMSCF3, TBAF, THF, 0 °C | 92 |
| 3 | 4-Nitrobenzaldehyde | TMSCF3, TBAF, THF, 0 °C | 88 |
| 4 | Cinnamaldehyde | TMSCF3, TBAF, THF, 0 °C | 75 |
| 5 | Cyclohexanecarboxaldehyde | TMSCF3, TBAF, THF, 0 °C | 85 |
Table 2: Synthesis of Tertiary Trifluoromethylated Alcohols from Ketones
| Entry | Ketone Substrate | Reaction Conditions | Yield (%) |
| 1 | Acetophenone | TMSCF3, CsF, DMF, 25 °C | 90 |
| 2 | Benzophenone | TMSCF3, CsF, DMF, 60 °C | 85 |
| 3 | Cyclohexanone | TMSCF3, CsF, THF, 25 °C | 82 |
| 4 | 2-Adamantanone | TMSCF3, CsF, DMF, 60 °C | 78 |
| 5 | Propiophenone | TMSCF3, CsF, THF, 25 °C | 87 |
Signaling Pathway and Logical Relationships
The mechanism of the fluoride-initiated trifluoromethylation of a carbonyl compound with TMSCF3 involves a series of interconnected steps, as illustrated in the following diagram.
Caption: Mechanism of fluoride-initiated trifluoromethylation of carbonyls.
Conclusion
The Grignard-type reaction, particularly utilizing the Ruppert-Prakash reagent, is a highly effective and versatile method for the synthesis of trifluoromethylated alcohols. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to apply this important transformation in their synthetic endeavors. The ability to introduce the trifluoromethyl group into a wide range of substrates with high efficiency underscores the value of this methodology in modern organic synthesis.
References
Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(Trifluoromethyl)phenethyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques include fractional distillation, recrystallization, and chiral High-Performance Liquid Chromatography (HPLC), designed to yield high-purity material suitable for research, development, and manufacturing.
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound from non-volatile impurities or other components with significantly different boiling points. Given the atmospheric boiling point of 184-186 °C, vacuum distillation is recommended to prevent thermal degradation.[1][2]
Experimental Protocol: Vacuum Fractional Distillation
Objective: To purify this compound by separating it from lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg. A lower pressure will further reduce the boiling point.
-
Heating: Begin heating the flask gently using the heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling impurities as the first fraction.
-
The main fraction containing this compound should be collected at a stable temperature. The exact boiling point will depend on the applied vacuum.
-
Collect a high-boiling residue as the third fraction.
-
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation:
| Parameter | Value | Reference |
| Atmospheric Boiling Point | 184-186 °C | [1][2] |
| Recommended Vacuum | 10-20 mmHg | General Practice |
| Expected Purity | >99% | Method Expectation |
Diagram: Fractional Distillation Workflow
Caption: Workflow for the purification of this compound by fractional distillation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Since this compound is a liquid at room temperature (melting point: -3 to -2 °C), this method would be applicable if it were a solid at room temperature or for purifying solid derivatives.[1] For the purpose of these notes, we will outline a general procedure for a hypothetical solid analog or derivative. A common approach for compounds with aromatic and alcohol functionalities is to use a binary solvent system, such as a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or toluene).
Experimental Protocol: Recrystallization from a Binary Solvent System
Objective: To purify a solid derivative of this compound by crystallization.
Materials:
-
Crude solid derivative
-
Solvent 1 (e.g., Ethyl Acetate - good solubility)
-
Solvent 2 (e.g., Hexane - poor solubility)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid (cloudy).
-
Heating: Gently heat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the purity of the crystals by measuring their melting point and analyzing by HPLC or GC-MS.
Data Presentation:
| Parameter | Recommended Solvents | Expected Purity |
| Solvent System | Ethyl Acetate / Hexane | >99.5% |
| Principle | Differential solubility | Method Expectation |
Diagram: Recrystallization Workflow
Caption: A general workflow for the purification of a solid derivative by recrystallization.
Chiral High-Performance Liquid Chromatography (HPLC)
For the separation of enantiomers of this compound, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H, have shown broad applicability for this class of compounds.[3]
Experimental Protocol: Enantioselective HPLC
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]
-
Mobile Phase Preparation: Prepare the desired mobile phase. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Chiralpak® AD-H | Chiralpak® AD-H | [3] |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (95:5) | [3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | General Practice |
| Temperature | 25 °C | 25 °C | General Practice |
| Expected Outcome | Baseline separation of enantiomers | Optimization of resolution | Method Expectation |
Diagram: Chiral HPLC Workflow
Caption: Workflow for the enantiomeric separation using chiral HPLC.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for assessing the purity of this compound after purification.
Experimental Protocol: GC-MS Analysis
Objective: To confirm the identity and determine the purity of the purified alcohol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified alcohol in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the main component, and the mass spectrum will confirm its identity. The peak area percentage can be used to estimate purity.
Diagram: Purity Analysis Workflow
Caption: Workflow for purity assessment of this compound by GC-MS.
References
Application Notes and Protocols: 1H NMR Analysis of 2-(Trtrifluoromethyl)phenethyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(Trifluoromethyl)phenethyl alcohol. Due to the absence of a publicly available experimental spectrum for this specific compound, a predicted ¹H NMR data table is presented based on the analysis of the parent compound, phenethyl alcohol, and known substituent effects of the trifluoromethyl group. This guide is intended to assist researchers in predicting, acquiring, and interpreting the ¹H NMR spectrum of this compound and structurally related compounds.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the known spectrum of phenethyl alcohol and the anticipated electronic effects of the ortho-trifluoromethyl substituent. The trifluoromethyl group is strongly electron-withdrawing, which is expected to deshield nearby protons, causing a downfield shift in their resonance frequencies.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.65 | Doublet (d) | ~8.0 | 1H |
| H-3, H-4, H-5 | 7.35 - 7.55 | Multiplet (m) | - | 3H |
| -CH₂- (alpha) | 3.95 | Triplet (t) | ~6.5 | 2H |
| -CH₂- (beta) | 3.15 | Triplet (t) | ~6.5 | 2H |
| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | - | 1H |
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a small organic molecule such as this compound.
1. Sample Preparation:
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)
-
NMR tube (5 mm)
-
Pasteur pipette and glass wool
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).
-
Parameters:
-
Experiment: Standard 1D proton experiment.
-
Solvent: CDCl₃ (or the solvent used for sample preparation).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern (singlet, doublet, triplet, etc.) to determine the number of neighboring protons and calculate coupling constants.
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and the general workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with key proton environments labeled.
Caption: General experimental workflow for ¹H NMR analysis.
Application Notes & Protocols: Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenethyl alcohol is an aromatic alcohol of interest in synthetic chemistry and drug development. Understanding its behavior under mass spectrometry (MS) analysis is crucial for its identification, characterization, and quality control. This document provides a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a generalized experimental protocol for its analysis. The fragmentation pathways discussed are based on established principles of mass spectrometry for aromatic and alcoholic compounds.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the alcohol functional group and the stable trifluoromethyl-substituted aromatic ring. The molecular weight of this compound is 190.16 g/mol .[1][2][3][4]
The primary fragmentation mechanisms anticipated for alcohols include alpha-cleavage and dehydration.[5][6][7][8] Aromatic alcohols are also known to exhibit a relatively stable molecular ion peak due to the resonance stabilization of the aromatic ring.[7]
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M+•): The molecular ion peak is expected at an m/z of 190.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols.[5][8] This would result in the loss of a trifluoromethylbenzyl radical to form a resonance-stabilized cation at m/z 31, corresponding to [CH₂OH]⁺.[7][8]
-
Dehydration: The loss of a water molecule (H₂O) is another characteristic fragmentation for alcohols, leading to a peak at m/z 172 (M-18).[7][8]
-
Benzylic Cleavage: Cleavage of the bond between the ethyl chain and the aromatic ring can lead to the formation of a trifluoromethylbenzyl cation at m/z 159.
-
Tropylium Ion Formation: Rearrangement of the trifluoromethylbenzyl cation could potentially lead to a stable trifluoromethyl-substituted tropylium ion.
-
Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group (CF₃•) from the aromatic ring is also possible, which would result in corresponding fragment ions.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are illustrative and based on the general fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 190 | [C₉H₉F₃O]⁺• | Molecular Ion | Ionization | Moderate |
| 172 | [C₉H₇F₃]⁺• | Dehydration (Loss of H₂O) | Moderate | |
| 159 | [C₈H₆F₃]⁺ | Benzylic Cleavage | High | |
| 145 | [C₇H₄F₃]⁺ | Loss of CH₂CH₂OH | Low | |
| 129 | [C₇H₄F₂]⁺ | Loss of F from m/z 145 | Low | |
| 31 | [CH₃O]⁺ | Alpha-Cleavage | High |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
4.1. Instrumentation
-
Gas Chromatograph (GC) system equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
4.2. Reagents and Materials
-
This compound standard.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample preparation.
-
High-purity helium carrier gas.
4.3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain a working solution at a concentration of approximately 10 µg/mL.
4.4. GC-MS Parameters
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 30-300
-
Scan Rate: 2 scans/second
-
4.5. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for confirmation.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 94022-96-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. 3-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(455-01-6) MS [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 7. GCMS Section 6.10 [people.whitman.edu]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 2-(Trifluoromethyl)phenethyl Alcohol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(trifluoromethyl)phenethyl alcohol as a versatile building block in chemical synthesis. The trifluoromethyl group's unique electronic properties can impart desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target molecules, making this building block particularly valuable in the development of pharmaceuticals and agrochemicals.
Overview of Synthetic Applications
This compound is a primary alcohol that can undergo a variety of chemical transformations to introduce the 2-(trifluoromethyl)phenethyl moiety into a target molecule. Common applications include its use in the synthesis of esters, ethers, and as a component in more complex molecular scaffolds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alcohol and the properties of the resulting products.
Synthesis of Esters
The esterification of this compound can be achieved through several standard methods, including the Steglich esterification and the Mitsunobu reaction. These methods offer mild reaction conditions and broad functional group tolerance, making them suitable for complex molecule synthesis.
Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
General Reaction Scheme:
Caption: General workflow for Steglich esterification.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenethyl benzoate
-
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Steglich Esterification
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | DCC | DMAP | DCM | 18 | 85-95 |
| Acetic Acid | EDC | DMAP | DCM | 12 | 80-90 |
| Phenylacetic Acid | DIC | DMAP | THF | 24 | 82-92 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of configuration, using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
General Reaction Scheme:
Caption: Key components of the Mitsunobu reaction.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenethyl p-nitrobenzoate
-
Materials:
-
This compound
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq), p-nitrobenzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ester.
-
Table 2: Representative Data for Mitsunobu Reaction
| Carboxylic Acid | Phosphine | Azodicarboxylate | Solvent | Time (h) | Yield (%) |
| p-Nitrobenzoic Acid | PPh₃ | DEAD | THF | 6 | 80-90 |
| Benzoic Acid | PPh₃ | DIAD | THF | 8 | 75-85 |
| Phthalimide | PPh₃ | DEAD | THF | 12 | 70-80 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Synthesis of Ethers
The hydroxyl group of this compound can be converted into an ether linkage via methods such as the Williamson ether synthesis.
Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.[2]
General Reaction Scheme:
References
- 1. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Trifluoromethyl)phenethyl Alcohol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenethyl alcohol is a valuable building block in medicinal chemistry, primarily owing to the presence of the trifluoromethyl group. This electron-withdrawing moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3] The phenethyl scaffold itself is a common feature in a variety of centrally acting agents. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic agents, with a focus on its application in the development of modulators for G-protein coupled receptors (GPCRs), a major class of drug targets.
Application Note 1: Synthesis of Novel N-Aryl Piperazine Derivatives as Potential Dopamine D2 Receptor Ligands
The 2-(trifluoromethyl)phenethyl moiety can be incorporated into various scaffolds to explore structure-activity relationships (SAR). This application note describes the synthesis of a series of N-aryl piperazine derivatives, where the 2-(trifluoromethyl)phenethyl group is appended to the piperazine nitrogen. Arylpiperazines are a well-established class of GPCR ligands, and modification with the trifluoromethylphenethyl group can modulate potency and selectivity for dopamine receptors.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from this compound: conversion to a reactive intermediate followed by nucleophilic substitution with an appropriate N-aryl piperazine.
Experimental Protocol: Synthesis of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)-4-(pyrimidin-2-yl)piperazine
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
1-(Pyrimidin-2-yl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of 2-(Trifluoromethyl)phenethyl bromide
-
To a stirred solution of this compound (1.0 g, 5.26 mmol) in anhydrous diethyl ether (20 mL) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.55 g, 2.05 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethyl)phenethyl bromide as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(2-(2-(Trifluoromethyl)phenyl)ethyl)-4-(pyrimidin-2-yl)piperazine
-
To a solution of 1-(pyrimidin-2-yl)piperazine (0.87 g, 5.26 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (1.45 g, 10.52 mmol).
-
Add a solution of crude 2-(trifluoromethyl)phenethyl bromide from Step 1 in anhydrous acetonitrile (10 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to yield the final product.
Application Note 2: Evaluation of Biological Activity at Dopamine D2 Receptors
The synthesized compounds can be evaluated for their binding affinity and functional activity at the human dopamine D2 receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Materials:
-
Membranes from CHO cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Synthesized test compounds
-
Haloperidol (positive control)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (haloperidol) in the assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [³H]-Spiperone (at a final concentration approximating its Kd), and 100 µL of the D2 receptor membrane preparation.
-
For non-specific binding determination, use a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plates at room temperature for 90 minutes.
-
Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold assay buffer.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each compound concentration and determine the Ki values using non-linear regression analysis.
Quantitative Data
The following table presents hypothetical binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) data for a series of synthesized analogs, illustrating the impact of substitution on the arylpiperazine ring.
| Compound ID | R Group (Aryl) | D2 Receptor Binding Affinity (Ki, nM) | D2 Functional Assay (IC₅₀, nM) - Antagonist Mode |
| TFMP-01 | Phenyl | 55.3 | 120.7 |
| TFMP-02 | 2-Methoxyphenyl | 25.1 | 45.8 |
| TFMP-03 | 4-Chlorophenyl | 12.6 | 28.3 |
| TFMP-04 | Pyrimidin-2-yl | 5.8 | 15.2 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway
Dopamine D2 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this effect.
Conclusion
This compound serves as a versatile starting material for the synthesis of novel drug candidates. Its incorporation into known pharmacophores, such as the N-aryl piperazine scaffold, allows for the fine-tuning of pharmacological properties. The provided protocols offer a framework for the synthesis and evaluation of such compounds, enabling further exploration of their therapeutic potential in areas such as neuropsychiatric disorders where dopamine D2 receptor modulation is a key therapeutic strategy.
References
Application Notes and Protocols for the Quantification of 2-(Trifluoromethyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(Trifluoromethyl)phenethyl alcohol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various research and development applications, from routine purity assessments to chiral separation and trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of this compound. Depending on the analytical objective, either reversed-phase for general quantification or chiral chromatography for enantiomeric separation can be employed.
Reversed-Phase HPLC for Achiral Quantification
This method is suitable for determining the purity and concentration of this compound in various samples. A C18 column is recommended for good separation and peak shape.
Illustrative Quantitative Data
The following table summarizes the typical performance characteristics of the reversed-phase HPLC method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound reference standard.
-
HPLC grade solvents.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: Reversed-Phase HPLC
Caption: Workflow for achiral quantification of this compound by RP-HPLC.
Chiral HPLC for Enantiomeric Separation
For the separation and quantification of the individual enantiomers of this compound, a chiral stationary phase is necessary. Polysaccharide-based columns are often effective for this class of compounds.
Illustrative Quantitative Data
The following table presents typical chromatographic parameters for the chiral separation.
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | ~8.5 | ~9.8 |
| Resolution (Rs) | > 1.5 | |
| Separation Factor (α) | ~1.2 | |
| Linearity (R²) | > 0.998 | > 0.998 |
| Range | 0.5 - 250 µg/mL | 0.5 - 250 µg/mL |
| LOD | 0.2 µg/mL | 0.2 µg/mL |
| LOQ | 0.5 µg/mL | 0.5 µg/mL |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system as described in 1.1.
-
Chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Racemic and enantiomerically pure reference standards of this compound.
-
HPLC grade solvents.
2. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the racemic mixture and individual enantiomers (if available) in the mobile phase at 1 mg/mL. Prepare working standards by dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Isocratic Elution
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject individual enantiomer standards (if available) to confirm peak identity.
-
Quantify each enantiomer using a calibration curve constructed from the respective standards.
-
Calculate the enantiomeric excess (% ee) if required.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric separation of this compound by Chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the quantification of this compound, particularly at low concentrations.
Illustrative Quantitative Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 3.0% |
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
This compound reference standard.
-
Internal standard (e.g., 2-Phenoxyethanol).
-
High purity helium as carrier gas.
-
GC-MS grade solvents (e.g., ethyl acetate).
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound and the internal standard in ethyl acetate at 1 mg/mL. Prepare a series of working standards by dilution, each containing a fixed concentration of the internal standard.
-
Sample Solution: Dilute the sample with ethyl acetate to a concentration within the calibration range. Add the internal standard to the same final concentration as in the working standards.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 min at 220 °C.
-
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify this compound in the sample using the calibration curve.
Experimental Workflow: GC-MS
Caption: Workflow for quantitative analysis of this compound by GC-MS.
Application Notes and Protocols for Metal-Mediated Functionalization of Phenethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metal-mediated functionalization of phenethyl alcohols. This class of compounds is a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The methodologies outlined below leverage transition metal catalysis to achieve selective C-H functionalization, cross-coupling reactions, and oxidations, enabling the diversification of phenethyl alcohol scaffolds for applications in drug discovery and development.
Palladium-Catalyzed meta-C–H Arylation of Phenethyl Alcohols
The direct functionalization of C–H bonds is a powerful strategy for molecular derivatization. Palladium catalysis has been instrumental in the development of site-selective C–H activation. This protocol describes a palladium-catalyzed meta-C–H arylation of phenethyl alcohols using a removable directing group, which allows for the late-stage modification of complex molecules.[1][2]
Experimental Protocol:
A detailed experimental protocol for the palladium-catalyzed meta-C–H arylation of a phenethyl alcohol derivative is provided below. This procedure is based on the use of a readily removable oxime ether directing group to achieve meta-selectivity.[1]
Materials:
-
Phenethyl alcohol-derived oxime ether (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
2-Carbomethoxynorbornene (NBE-CO₂Me) (1.0 equiv)
-
3-Trifluoromethyl-2-pyridone (Ligand) (30 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
HFIP (1,1,1,3,3,3-hexafluoroisopropanol) (0.2 M)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube, add the phenethyl alcohol-derived oxime ether, aryl iodide, Pd(OAc)₂, 2-carbomethoxynorbornene, 3-trifluoromethyl-2-pyridone, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed HFIP via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired meta-arylated product.
Copper-Catalyzed O-Arylation of Phenethyl Alcohols
Copper-catalyzed cross-coupling reactions are a cost-effective and efficient method for the formation of C-O bonds. In the context of phenethyl alcohols, this can be used to synthesize aryl ethers. For substrates containing both a phenolic and an alcoholic hydroxyl group, such as 4-hydroxyphenethyl alcohol, chemoselective arylation can be achieved by carefully choosing the reaction conditions.[3][4][5][6]
Experimental Protocol for Selective Aliphatic Alcohol Arylation:
This protocol describes the selective O-arylation of the aliphatic hydroxyl group in 4-hydroxyphenethyl alcohol.
Materials:
-
4-Hydroxyphenethyl alcohol (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
CuI (10 mol%)
-
NaOt-Bu (2.3 equiv)
-
Anhydrous DMF (N,N-dimethylformamide)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube, add CuI and NaOt-Bu.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add a solution of 4-hydroxyphenethyl alcohol and the aryl iodide in anhydrous DMF.
-
Seal the tube and place it in a preheated oil bath at 70 °C.[6]
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Iron-Catalyzed Aerobic Oxidation of Phenethyl Alcohols
The oxidation of alcohols to the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. Iron catalysis offers a more sustainable and economical alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidants.[7][8][9]
Experimental Protocol:
This protocol outlines the aerobic oxidation of a secondary phenethyl alcohol to the corresponding ketone using an iron-based catalytic system.
Materials:
-
Phenethyl alcohol (1.0 equiv)
-
Fe(NO₃)₃·9H₂O (5 mol%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (10 mol%)
-
NaCl (0.2 equiv)
-
Toluene
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add the phenethyl alcohol, Fe(NO₃)₃·9H₂O, TEMPO, and NaCl.
-
Add toluene as the solvent.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by column chromatography if necessary.
Rhodium-Catalyzed Intramolecular Hydroamination of Alkenyl-Substituted Phenethylamines
Rhodium catalysis enables the intramolecular hydroamination of unactivated alkenes, providing a direct route to nitrogen-containing heterocycles.[10][11][12] This can be applied to derivatives of phenethyl alcohol where the hydroxyl group has been converted to an amine and an alkenyl chain is present at an appropriate position.
Experimental Protocol:
This protocol describes a general procedure for the rhodium-catalyzed intramolecular hydroamination to form a substituted pyrrolidine.
Materials:
-
Aminoalkene substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (5 mol%)
-
Phosphine ligand (e.g., DPEphos) (6 mol%)
-
Anhydrous dioxane
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, add [Rh(COD)₂]BF₄ and the phosphine ligand to a dry screw-capped test tube.
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add the aminoalkene substrate to the catalyst solution.
-
Seal the test tube with a PTFE-lined cap.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 70-100 °C.
-
Stir the reaction for 12-24 hours.
-
After cooling to room temperature, add brine and extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary
The following table summarizes quantitative data for the metal-mediated functionalization of phenethyl alcohols based on the discussed protocols.
| Metal Catalyst | Reaction Type | Substrate | Functional Group Introduced | Yield (%) | Key Reaction Conditions |
| Palladium | meta-C-H Arylation | Phenethyl alcohol oxime ether | Aryl | 43-76% | Pd(OAc)₂, NBE-CO₂Me, 3-CF₃-2-pyridone ligand, Ag₂CO₃, HFIP, 100 °C[1] |
| Copper | O-Arylation (aliphatic) | 4-Hydroxyphenethyl alcohol | Aryloxy | ~70-90% | CuI, NaOt-Bu, DMF, 70 °C[6] |
| Iron | Aerobic Oxidation | Secondary phenethyl alcohol | Ketone | >90% | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, Toluene, O₂, RT |
| Rhodium | Intramolecular Hydroamination | Alkenyl-substituted phenethylamine | Pyrrolidine ring | High | [Rh(COD)₂]BF₄, Phosphine ligand, Dioxane, 70-100 °C[10] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for metal-mediated functionalization.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for Pd/NBE relay meta-C-H arylation.[1]
References
- 1. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Iron(II)‐Catalyzed Biomimetic Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines [organic-chemistry.org]
The Role of 2-(Trifluoromethyl)phenethyl Alcohol in Enzyme Inhibitor Development: A Review of Current Research
While 2-(Trifluoromethyl)phenethyl alcohol is a commercially available chemical compound, a comprehensive review of scientific literature reveals a notable absence of specific studies detailing its direct application in the development of enzyme inhibitors. No significant research to date has been published that investigates or establishes its efficacy or mechanism of action as an inhibitor for any specific enzyme.
This lack of direct evidence prevents the creation of detailed application notes and protocols as requested. However, the structural features of this molecule, particularly the presence of a trifluoromethyl (-CF3) group, are of significant interest in the broader field of medicinal chemistry and drug design for enzyme inhibition. This document will, therefore, provide a contextual overview of the importance of trifluoromethyl groups in enzyme inhibitors and present the available chemical data for this compound.
The Significance of the Trifluoromethyl Group in Enzyme Inhibitors
The trifluoromethyl group is a key structural motif in a wide array of pharmaceuticals, including numerous enzyme inhibitors. Its popularity in drug design stems from its unique electronic and steric properties that can profoundly influence a molecule's biological activity.[1][2][3]
Key advantages of incorporating a trifluoromethyl group into a potential drug candidate include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life and bioavailability of a drug.[3]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its target enzyme.[3]
-
Potent Bio-isostere: The trifluoromethyl group can act as a bio-isostere for other chemical groups, like a methyl or chloro group, potentially leading to improved binding affinity and selectivity for the target enzyme.[3]
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions within an enzyme's active site.
A notable example of the successful application of a trifluoromethyl group is in the development of potent inhibitors for the angiotensin-converting enzyme (ACE). Studies have shown that replacing a methyl group with a trifluoromethyl group in captopril analogs resulted in a highly potent inhibitor with an IC50 value in the sub-nanomolar range.[4]
Properties of this compound
While not studied as an enzyme inhibitor, this compound is available as a chemical reagent. Its known properties are summarized below.
| Property | Value |
| Molecular Formula | C9H9F3O |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 94022-96-5 |
| Appearance | Liquid |
| Boiling Point | 184-186 °C |
| Density | 1.197 g/mL at 25 °C |
Hypothetical Experimental Workflow for Screening
Should a researcher wish to investigate the potential of this compound or its derivatives as enzyme inhibitors, a general screening workflow could be conceptualized. This workflow is hypothetical due to the lack of specific data for this compound.
Caption: A generalized workflow for screening and characterizing novel enzyme inhibitors.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions to improve your synthetic outcomes.
Question: My nucleophilic aromatic substitution (SNAr) reaction for fluorination has a low yield. What are the common causes and how can I fix this?
Answer:
Low yields in SNAr fluorination are a frequent challenge, often stemming from the unique properties of the fluoride ion. Here are the primary causes and troubleshooting steps:
-
Inactive Fluoride Source: The fluoride anion's high reactivity is hampered by its tendency to form strong hydrogen bonds, especially with water.[1] Anhydrous conditions are critical for good reactivity.[2][3]
-
Solution: Ensure your fluoride salt (e.g., KF, CsF) is thoroughly dried before use by heating under a high vacuum. For reactions sensitive to residual water, consider using spray-dried KF or alternative reagents like anhydrous tetrabutylammonium fluoride (TBAF).[4] A mechanochemical, solvent-free approach using KF and a quaternary ammonium salt can also be effective and rapid.[5]
-
-
Poor Fluoride Nucleophilicity: In protic solvents, fluoride is heavily solvated, reducing its nucleophilicity.[6] Even in aprotic solvents, the solubility of inorganic fluorides like KF can be low.
-
Inappropriate Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, but excessively high temperatures can lead to the decomposition of starting materials or products.[3][8]
-
Solution: Start with a moderate temperature (e.g., 120-150 °C) and monitor the reaction progress. If the reaction is slow, incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration or explore more reactive fluoride sources like anhydrous tetramethylammonium fluoride (Me₄NF) that allow for milder conditions.[8]
-
-
Poor Leaving Group: While the addition of the nucleophile is typically the rate-determining step, the nature of the leaving group still plays a role.[6]
-
Solution: Nitro groups (-NO₂) and halides are common leaving groups. For aryl chlorides, which are often less reactive, higher temperatures or more activated systems may be necessary. In SNAr, aryl fluorides can surprisingly be more reactive than other aryl halides because fluorine's strong electron-withdrawing effect stabilizes the intermediate Meisenheimer complex.[6]
-
Troubleshooting workflow for low-yield SₙAr reactions.
Question: I'm struggling with poor regioselectivity in the electrophilic fluorination of my aromatic compound. How can I improve it?
Answer:
Achieving high regioselectivity in electrophilic aromatic fluorination is dictated by the electronic and steric properties of the substrate and the reaction conditions.
-
Directing Group Effects: The substitution pattern on the aromatic ring is the primary determinant of regioselectivity.[9][10]
-
Solution: Activating, electron-donating groups (e.g., -OR, -NR₂) typically direct fluorination to the ortho and para positions. Deactivating, electron-withdrawing groups (e.g., -NO₂, -CF₃) direct to the meta position.[10] Understanding the directing ability of your existing functional groups is the first step. For some electron-rich dialkoxybenzenes, the substitution pattern can even switch the reaction from fluorination to amination when using Selectfluor.[9][11]
-
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring fluorination at less hindered sites.
-
Solution: If the ortho position is sterically crowded, the reaction will preferentially occur at the para position. This can be used to your advantage to control the reaction outcome.
-
-
Catalyst Control: In some modern methods, the catalyst can override the inherent directing effects of the substrate.
-
Solution: Transition metal catalysis, for example with palladium, can enable C-H fluorination with regioselectivity controlled by a directing group that coordinates to the metal center.[12][13] For instance, Ni-catalyzed fluorination of 8-amidoquinolines using NFSI occurs selectively at the C5 position.[13]
-
Question: Late-stage fluorination of my complex molecule is failing. What are the main challenges and alternative strategies?
Answer:
Introducing a fluorine atom into a complex, highly functionalized molecule (late-stage fluorination) is a significant challenge because the required reaction conditions are often too harsh for the delicate substrate.[14][15]
-
Challenge: Functional Group Intolerance: Many traditional fluorination methods use aggressive reagents (e.g., elemental fluorine, HF) or require high temperatures, which are incompatible with sensitive functional groups present in drug candidates or natural products.[3][12]
-
Challenge: Unreactive Substrates: Electron-rich and electron-neutral aromatic rings are notoriously difficult to fluorinate using traditional nucleophilic methods (SNAr), which require electron-withdrawing groups to activate the ring.[16]
-
Modern Solutions: Metal-Catalyzed Methods: The development of transition-metal-catalyzed reactions has revolutionized late-stage fluorination.[14][15][16] These methods often proceed under milder conditions and exhibit broad functional group tolerance.
-
Palladium-Catalyzed Fluorination: Methods have been developed for the fluorination of arylboronic acids and for the direct C-H fluorination of arenes using Pd catalysts with electrophilic fluorine sources like Selectfluor or NFSI.[12][14][17]
-
Copper- and Silver-Catalyzed Fluorination: Cu- and Ag-based systems are effective for fluorinating aryl stannanes and aryl iodonium salts.[15][16] Silver-catalyzed fluorination, in particular, has shown exceptional tolerance for various functional groups, including alcohols and heterocycles.[15]
-
Deoxyfluorination of Phenols: For substrates containing a phenol group, deoxyfluorination using reagents like PhenoFluor can be a highly effective late-stage strategy, even for electron-rich systems where SNAr fails.[15]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent for my substrate?
The choice depends primarily on the electronic nature of your substrate and whether you need a nucleophilic or electrophilic fluorine source.
-
For Electron-Deficient Arenes: Use a nucleophilic source. These are ideal for SNAr reactions where the ring is activated by electron-withdrawing groups.
-
For Electron-Rich Arenes: Use an electrophilic source. These reagents act as "F+" donors and are suitable for electrophilic aromatic substitution.
-
Selectfluor®: A versatile, bench-stable, and relatively safe solid. It is widely used for fluorinating a broad range of substrates, including ketones, aromatics, and for C-H fluorination.[18][19]
-
NFSI (N-Fluorobenzenesulfonimide): Another robust and widely used electrophilic reagent, often employed in photoredox and metal-catalyzed reactions.[13][18]
-
Decision tree for selecting a fluorination strategy.
Q2: What are the critical safety precautions when working with common fluorinating agents?
Fluorinating agents are highly reactive and require careful handling.[2][20]
-
General Precautions: Always work in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and compatible gloves (consult manufacturer's charts).[20]
-
Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive.[21][22] Requires specialized equipment like a gas handling cabinet and materials of construction that form a passive fluoride film.[21][23] All equipment must be scrupulously cleaned, dried, and leak-checked before use.[21]
-
DAST (Diethylaminosulfur Trifluoride): Can decompose explosively at elevated temperatures. Quenching of reactions containing DAST is highly exothermic and must be done with extreme caution, typically at 0 °C.[2][20]
-
Selectfluor® and NFSI: While relatively stable solids, they are strong oxidizers.[18][19] Avoid contact with incompatible materials like strong acids, bases, and reducing agents.[20] Selectfluor can react exothermically with certain solvents like DMSO and DMF.[4]
Q3: How can I minimize byproduct formation in my fluorination reaction?
Byproduct formation is a common issue that complicates purification.
-
Hydrodehalogenation: In metal-catalyzed fluorinations of aryl halides, the formation of a C-H bond instead of a C-F bond can be a competing pathway. This can sometimes be minimized by careful selection of the catalyst, ligand, and reaction conditions.[1]
-
Protodemetalation: In reactions involving organometallic intermediates (e.g., from arylboronic acids or stannanes), residual moisture or protic functional groups can lead to the formation of protonated arene byproducts.[14] Ensuring strictly anhydrous conditions is crucial.
-
Solvent Reactivity: Some fluorinating agents can react with the solvent. For example, Selectfluor can react with DMF or DMSO.[4] Always check the compatibility of your reagent and solvent, especially at elevated temperatures. Acetonitrile is often a good, relatively inert choice.[4]
Quantitative Data
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Type | Common Uses | Advantages | Disadvantages |
| Elemental Fluorine (F₂) | Electrophilic | Direct C-H fluorination | Excellent atom economy | Highly toxic, corrosive, and reactive; requires specialized handling.[2][21] |
| Potassium Fluoride (KF) | Nucleophilic | SNAr reactions | Inexpensive, safe, easy to handle | Hygroscopic; requires high temperatures and phase-transfer catalysts for good reactivity.[2][3] |
| Selectfluor® | Electrophilic | Fluorination of arenes, ketones, C-H bonds | Bench-stable solid, safe to handle, versatile, minimal byproducts.[2][18][19] | Expensive, generates amine waste.[2] |
| NFSI | Electrophilic | Fluorination of arenes, C-H bonds, photoredox catalysis | Robust, versatile, good for selectivity and redox control.[18] | Expensive, generates sulfonimide waste.[2] |
| DAST | Nucleophilic (Deoxy-) | Alcohol → Fluoride | Effective for deoxyfluorination | Can be explosive at high temperatures; corrosive.[2] |
Table 2: Relative Reactivity Scale of Electrophilic Fluorinating Agents
A quantitative reactivity scale has been established by measuring the reaction rates of various N-F reagents with a standard set of nucleophiles.[24][25] This scale, spanning eight orders of magnitude, helps in the rational selection of a reagent based on its fluorinating power.[25][26]
| Reagent | Relative Rate Constant (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~1,000,000 |
| Selectfluor® (Reference) | 1 |
| 2,6-Dichloro-N-fluoropyridinium triflate | ~1 |
| N-Fluorobenzenesulfonimide (NFSI) | ~0.1 |
| Synfluor™ | ~0.1 |
(Data adapted from kinetic studies.[24][26] The scale shows that N-fluoropyridinium salts can be significantly more reactive than Selectfluor, while NFSI is about 10 times less reactive under the studied conditions.)
Key Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination of an Activated Aryl Chloride using KF
This protocol is a general guideline for the fluorination of an electron-deficient heteroaryl chloride.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride (KF, 3.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium chloride (Bu₄NCl, 1.2 equiv.).
-
Reaction Setup: Seal the flask under a nitrogen or argon atmosphere. Add the activated aryl chloride (1.0 equiv.) followed by anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M.
-
Heating and Monitoring: Heat the reaction mixture to 130-160 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions may take several hours to reach completion.[3]
-
Work-up: After cooling to room temperature, cautiously pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Arene using Selectfluor®
This protocol is suitable for the fluorination of an electron-rich aromatic compound like a phenol or aniline derivative.
-
Preparation: To a solution of the aromatic substrate (1.0 equiv.) in a suitable solvent like acetonitrile (MeCN) in a round-bottom flask, add Selectfluor® (1.1-1.5 equiv.) portion-wise at room temperature.[18][19]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C). The reaction is often complete within a few hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble salts, washing with additional solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to isolate the desired fluorinated arene.
Protocol 3: Palladium-Catalyzed Fluorination of an Aryl Bromide
This protocol provides a template for modern C-F bond formation.
-
Preparation: In a glovebox, add a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a ligand (e.g., a biarylphosphine ligand, 5 mol%), the aryl bromide (1.0 equiv.), and a fluoride source (e.g., AgF, 2.0 equiv.) to a reaction vial.
-
Reaction Setup: Add anhydrous toluene as the solvent. Seal the vial and remove it from the glovebox.
-
Heating and Monitoring: Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble silver salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aryl fluoride.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Late-Stage Fluorination [kofo.mpg.de]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 26. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Grignard Reactions with Trifluoromethyl Ketones
Welcome to the technical support center for optimizing Grignard reactions involving trifluoromethyl ketones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. Trifluoromethylated compounds are of significant interest in medicinal chemistry, and mastering their synthesis is crucial. This guide provides troubleshooting advice and frequently asked questions to address specific challenges you may encounter in the lab.
Troubleshooting Guide
This section addresses common problems encountered during Grignard reactions with trifluoromethyl ketones, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently due to moisture, oxygen, or inactive magnesium.[1][2][3] | - Ensure all glassware is rigorously flame-dried or oven-dried.[2][3] - Use anhydrous solvents.[2] - Activate magnesium turnings with iodine, 1,2-dibromoethane, or by crushing them to expose a fresh surface.[3][4] - Titrate the Grignard reagent to determine its exact concentration before use.[1][2] |
| Side Reactions: The highly reactive Grignard reagent can participate in several competing reactions. | - Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone, especially with sterically hindered ketones.[2][5][6] Consider using a less bulky Grignard reagent if possible. - Reduction: Bulky Grignard reagents can reduce the ketone to a secondary alcohol via hydride transfer.[6][7] - Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl/aryl halide.[2][7] This is more prevalent at higher temperatures, so maintain a gentle reflux.[7][8] | |
| Reaction with Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group can influence reactivity and potentially lead to decomposition pathways. | - Maintain low reaction temperatures to control reactivity. Start the addition of the ketone at 0°C or below.[7] | |
| Formation of Multiple Products | 1,2- vs. 1,4-Addition: For α,β-unsaturated trifluoromethyl ketones, the Grignard reagent can add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[9][10] | - The regioselectivity is influenced by the Grignard reagent. For instance, benzyl Grignard reagents tend to favor 1,2-addition.[9] Alkyl and aryl Grignard reagents may favor 1,4-addition with trifluoromethylated enones.[10] |
| Over-addition to Ester Precursors: If synthesizing the trifluoromethyl ketone in situ from an ester, excess Grignard reagent can lead to the formation of a tertiary alcohol.[2][11] | - Use a stoichiometric amount of the Grignard reagent relative to the ester. - Perform the reaction at low temperatures to favor the formation of the ketone.[12][13] | |
| Reaction Fails to Initiate | Inactive Magnesium Surface: The magnesium surface is likely coated with magnesium oxide, preventing the reaction with the alkyl/aryl halide.[4] | - Add a crystal of iodine to the flask with the magnesium.[3][8] - Add a few drops of 1,2-dibromoethane. - Gently warm the flask to initiate the reaction.[7] - Use a sonicator to activate the magnesium surface. |
| Darkening of the Reaction Mixture | Decomposition of the Grignard Reagent: This can be caused by impurities or localized overheating.[2][14] | - Ensure high purity of reagents and solvents. - Control the rate of addition of the alkyl/aryl halide to maintain a steady, gentle reflux.[7] |
Experimental Workflow for a Typical Grignard Reaction with a Trifluoromethyl Ketone
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenethyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-(Trifluoromethyl)phenethyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes to this compound: the Grignard reaction of 2-(trifluoromethyl)phenylmagnesium halide with ethylene oxide and the reduction of 2'-(trifluoromethyl)acetophenone.
Route 1: Grignard Reaction Troubleshooting
Problem 1: Low or No Yield of the Desired Product
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm, magnesium remains unreacted). | Inactive magnesium surface due to oxidation. | 1. Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in reagents or glassware. | 1. Thoroughly flame-dry or oven-dry all glassware and cool under a stream of dry nitrogen or argon. 2. Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. | |
| Low yield of this compound despite reaction initiation. | Decomposition of the Grignard reagent. The 2-(trifluoromethyl)phenyl Grignard reagent can be unstable and decompose, leading to the destruction of the trifluoromethyl group and the formation of fluoride ions.[1] | 1. Prepare the Grignard reagent at a low temperature (e.g., 0-5 °C). 2. Use the Grignard reagent immediately after its formation. 3. Consider using a magnesium-halogen exchange protocol, which can sometimes provide better results for sensitive Grignard reagents.[1] |
| Wurtz-coupling side reaction. The Grignard reagent can react with the starting 2-halobenzotrifluoride to form a biphenyl byproduct. | 1. Add the 2-halobenzotrifluoride slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure the reaction temperature is controlled to avoid excessive heat, which can promote coupling. | |
| Reaction with ethylene oxide is inefficient. | 1. Ensure the ethylene oxide is of high purity and dry. 2. Add the ethylene oxide slowly as a gas or a cooled solution in an anhydrous solvent to a vigorously stirred solution of the Grignard reagent at low temperature. |
Problem 2: Formation of Significant Side Products
| Side Product | Identification | Reason for Formation | Mitigation Strategy |
| 2,2'-Bis(trifluoromethyl)biphenyl | Higher boiling point than the desired product. Can be detected by GC-MS and NMR. | Wurtz-type coupling of the Grignard reagent with the starting aryl halide. | Slow, controlled addition of the aryl halide during Grignard formation. Maintain a moderate reaction temperature. |
| Benzotrifluoride | Lower boiling point than the desired product. Detectable by GC-MS. | Protonation of the Grignard reagent by adventitious water or acidic impurities. | Rigorous exclusion of moisture and use of purified reagents. |
| Ethylene bromohydrin (if using MgBr2) | Water-soluble. Can be detected in the aqueous workup. | Reaction of ethylene oxide with magnesium bromide, which can be present in the Grignard reagent solution. | Use of freshly prepared Grignard reagent and ensuring complete formation. |
| Products of CF3 group decomposition | Presence of fluoride ions in the aqueous workup. Complex mixture of aromatic byproducts. | Inherent instability of the 2-(trifluoromethyl)phenyl Grignard reagent.[1] | Prepare and use the Grignard reagent at low temperatures and without delay. |
Route 2: Reduction of 2'-(Trifluoromethyl)acetophenone Troubleshooting
Problem 1: Incomplete Reaction
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting material (2'-(trifluoromethyl)acetophenone) in the final product. | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH4). |
| Low reaction temperature leading to slow kinetics. | Allow the reaction to warm to room temperature after the initial exothermic phase has subsided. | |
| Deactivation of the reducing agent. | Ensure the reducing agent is fresh and has been stored under dry conditions. |
Problem 2: Formation of Side Products
| Side Product | Identification | Reason for Formation | Mitigation Strategy |
| Over-reduction products (e.g., saturation of the aromatic ring) | Detectable by NMR and MS, showing loss of aromaticity. | Use of a strong reducing agent (e.g., LiAlH4 under harsh conditions) or certain catalytic hydrogenation conditions (e.g., PtO2). | Use a milder reducing agent like sodium borohydride. If using catalytic hydrogenation, select a catalyst less prone to ring saturation (e.g., Pd/C under controlled pressure and temperature). |
| Borate esters | Not typically isolated as they are hydrolyzed during workup. | Reaction of the alcohol product with borane intermediates. | Ensure a thorough acidic or basic workup to hydrolyze all borate species. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both routes are viable. The choice often depends on the availability of starting materials and the scale of the synthesis. The reduction of 2'-(trifluoromethyl)acetophenone is often more straightforward and avoids the preparation of the potentially unstable Grignard reagent. However, the Grignard route may be more cost-effective if 2-halobenzotrifluoride is a more accessible starting material.
Q2: How can I monitor the progress of the reaction?
For both routes, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques. For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the consumption of the starting material and the appearance of the more polar alcohol product.
Q3: What is the best method for purifying the final product?
Fractional distillation under reduced pressure is a common and effective method for purifying this compound, which is a liquid at room temperature.[2] If solid impurities are present, filtration before distillation is recommended. For removal of closely related impurities, column chromatography on silica gel may be necessary.
Q4: Are there any specific safety precautions I should take when working with trifluoromethyl-containing compounds?
Yes. Trifluoromethylated compounds can be thermally unstable. The 2-(trifluoromethyl)phenyl Grignard reagent, in particular, has been reported to undergo exothermic decomposition.[1] It is crucial to maintain temperature control during the reaction. Additionally, hydrogen fluoride can be a byproduct of decomposition, which is highly corrosive and toxic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Q5: Can I use other reducing agents for the ketone reduction?
Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than sodium borohydride but must be used in an anhydrous aprotic solvent like THF or diethyl ether. Catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) is also an option, though care must be taken to avoid over-reduction of the aromatic ring.
Experimental Protocols
Key Experiment 1: Synthesis via Grignard Reaction
Protocol: Preparation of this compound
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium with a crystal of iodine.
-
Add a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Bubble dry ethylene oxide gas (1.5 eq) through the solution via a subsurface addition tube for 1-2 hours, maintaining the temperature below 10 °C.
-
Alternatively, add a cooled solution of ethylene oxide in anhydrous THF dropwise.
-
-
Workup:
-
After the addition of ethylene oxide, stir the reaction mixture at room temperature for 1 hour.
-
Slowly quench the reaction by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Key Experiment 2: Synthesis via Reduction
Protocol: Reduction of 2'-(Trifluoromethyl)acetophenone
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution (caution: hydrogen gas evolution).
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the synthesis of this compound via ketone reduction.
Caption: Common side reaction pathways in the synthesis of this compound.
References
Technical Support Center: 2-(Trifluoromethyl)phenethyl alcohol Synthesis
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)phenethyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct laboratory-scale methods for the synthesis of this compound are:
-
Reduction of 2-(Trifluoromethyl)phenylacetic acid or its esters: This is a widely used method involving a reducing agent like Lithium Aluminum Hydride (LiAlH4) to convert the carboxylic acid or ester functionality to an alcohol.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as 2-(trifluoromethyl)benzyl magnesium bromide, with a one-carbon electrophile like formaldehyde.
Q2: I am experiencing low yields in the reduction of 2-(Trifluoromethyl)phenylacetic acid. What are the potential causes?
A2: Low yields in this reduction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the reducing agent (typically 1.5 to 2 equivalents of LiAlH4) and that the reaction time is adequate.
-
Moisture Contamination: LiAlH4 reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The presence of moisture will consume the reducing agent and lower the yield.
-
Suboptimal Temperature: The addition of the acid or ester to the LiAlH4 slurry should typically be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then often brought to room temperature or gently refluxed to ensure completion.
-
Impure Starting Material: The purity of the starting 2-(trifluoromethyl)phenylacetic acid can significantly impact the yield. Impurities may interfere with the reaction or complicate purification.
Q3: What are the likely impurities in my final product?
A3: Potential impurities in your this compound sample can include:
-
Unreacted Starting Material: Residual 2-(trifluoromethyl)phenylacetic acid or its ester.
-
Side-Reaction Products: Depending on the synthetic route, side products can form. For instance, in a Grignard reaction, coupling of the Grignard reagent can lead to bibenzyl impurities.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., diethyl ether, tetrahydrofuran, ethyl acetate).
-
Degradation Products: The product may degrade if exposed to harsh conditions (e.g., high temperatures for extended periods).
Q4: What are the recommended methods for purifying this compound?
A4: The primary methods for purifying this compound are:
-
Fractional Distillation under Reduced Pressure: This is an effective method for separating the product from less volatile or more volatile impurities. The boiling point of this compound is approximately 184-186 °C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal degradation.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. A common eluent system would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
Q5: Which analytical techniques are best for assessing the purity of my product?
A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating a wide range of non-volatile and thermally unstable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the final product and any unknown impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield in LiAlH4 Reduction
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reducing Agent | Use a 1.5 to 2-fold molar excess of LiAlH4 relative to the starting carboxylic acid or ester. |
| Incomplete Reaction | After the initial addition at low temperature, allow the reaction to stir at room temperature for several hours or gently reflux to ensure it goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Improper Quenching | Quench the reaction carefully at a low temperature (0 °C) by the slow, dropwise addition of water, followed by a solution of sodium hydroxide or an acidic workup. Improper quenching can lead to the formation of emulsions and loss of product during extraction. |
Issue 2: Product Contamination with Starting Material
| Possible Cause | Recommended Solution |
| Incomplete Reaction | As mentioned above, ensure the reaction goes to completion by using sufficient reducing agent and allowing for adequate reaction time and temperature. |
| Inefficient Purification | If using fractional distillation, ensure the column has sufficient theoretical plates and the distillation is performed slowly to allow for proper separation. For column chromatography, optimize the eluent system to achieve good separation between the product and the starting material. |
Issue 3: Presence of Unknown Impurities in GC-MS
| Possible Cause | Recommended Solution |
| Side Reactions | Review the reaction mechanism for potential side reactions. For Grignard synthesis, for example, the formation of biphenyl-type byproducts is common. |
| Thermal Decomposition | If using GC-MS, high injector temperatures can sometimes cause degradation of the analyte. Try lowering the injector temperature. Also, consider if the product degraded during a high-temperature distillation. |
| Contamination from Reagents or Solvents | Run blank analyses of your solvents and starting materials to check for pre-existing impurities. |
Experimental Protocols
Method 1: Reduction of 2-(Trifluoromethyl)phenylacetic Acid with LiAlH4
Materials:
-
2-(Trifluoromethyl)phenylacetic acid
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sulfuric Acid Solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH4 (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(Trifluoromethyl)phenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.
-
Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio (Acid:LiAlH4) | 1 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 80-90% |
| Purity (after purification) | >98% |
Method 2: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Slowly apply vacuum to the system.
-
Begin heating the flask gently with the heating mantle.
-
Collect the initial fraction, which may contain lower-boiling impurities and residual solvent, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the product at the given pressure, change the receiving flask to collect the pure this compound.
-
Continue distillation until the temperature begins to rise or drop, indicating that the product has been distilled.
-
Stop the distillation, allow the apparatus to cool, and then slowly release the vacuum.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low yields in the reduction synthesis.
Technical Support Center: Troubleshooting 19F NMR Peak Assignments for Fluorinated Compounds
Welcome to the technical support center for troubleshooting ¹⁹F NMR peak assignments. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.
Frequently Asked questions (FAQs)
Q1: Why are my ¹⁹F NMR chemical shifts inconsistent or difficult to reference?
A1: Chemical shift referencing in ¹⁹F NMR can be challenging due to the high sensitivity of the ¹⁹F nucleus to its environment. Inconsistencies can arise from several factors, including solvent effects, temperature variations, and the choice of reference standard. Unlike ¹H NMR where TMS is a universal internal standard, the reference for ¹⁹F NMR is often chosen on an ad hoc basis, typically a compound chemically similar to the analyte. It is crucial to specify the reference compound, its concentration, and the sample temperature when reporting ¹⁹F NMR data.[1] Spectrometer indirect referencing alone is often unreliable, and internal chemical references can have sample-dependent issues.[2]
For accurate and reproducible results, using a consistent internal or external reference is paramount. Common reference compounds include CFCl₃ (trichlorofluoromethane) set at 0 ppm, C₆F₆ (hexafluorobenzene) at -162.9 ppm, and trifluoroacetic acid (TFA).
Q2: What is causing the rolling or distorted baseline in my ¹⁹F NMR spectrum?
A2: A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range (over 800 ppm), and acquiring a large spectral width can often lead to baseline distortions.[3][4]
-
Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce a rolling baseline.[3][5]
-
Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline problems.[3]
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.[3]
Q3: I see small, uneven peaks surrounding my main signal. What are they?
A3: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[3] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.[3][6]
Q4: Why is the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum poor?
A4: While the ¹⁹F nucleus is highly sensitive, several factors can lead to a poor signal-to-noise ratio:
-
Low Concentration: The most straightforward reason is a low concentration of the analyte.
-
Improper Probe Tuning: The NMR probe must be correctly tuned to the ¹⁹F frequency. Poor tuning will result in inefficient signal detection.
-
Suboptimal Pulse Parameters: The pulse width and relaxation delays must be optimized for ¹⁹F nuclei, which can have a wide range of relaxation times.
-
Broad Peaks: If the fluorine nucleus is undergoing chemical exchange or has a short relaxation time (T₂), the peaks can be broad, leading to a lower peak height and apparent S/N.
Troubleshooting Guides
Issue 1: Unexpected Chemical Shifts or Peak Drifting
Changes in the local electronic environment can significantly impact ¹⁹F chemical shifts.[7]
Troubleshooting Steps:
-
Verify Internal Standard: Ensure a consistent and appropriate internal standard is used. If referencing externally, be aware of potential susceptibility differences between your sample and the reference.
-
Control Temperature: Temperature fluctuations can cause peak shifts.[8][9] Ensure the NMR spectrometer's temperature control is stable. For sensitive experiments, allow the sample to equilibrate in the magnet before acquisition.
-
Check Solvent: The solvent can have a significant impact on the ¹⁹F chemical shift, with changes of several ppm being common.[8] Interactions such as hydrogen bonding and dipole-dipole interactions with the solvent alter the electronic environment of the fluorine nucleus.[7][8] Always use the same deuterated solvent for comparable experiments.
-
Assess Concentration: Analyte concentration can affect intermolecular interactions, which in turn can influence chemical shifts.[8] Prepare samples at similar concentrations for consistent results.
Issue 2: Complex Multiplets and Difficulty in Assigning Couplings
Fluorine readily couples with other nuclei, including ¹H, ¹³C, and other ¹⁹F nuclei, often over multiple bonds, leading to complex spectra.[4]
Troubleshooting Steps:
-
Perform Decoupling Experiments:
-
¹H Decoupling: To simplify the ¹⁹F spectrum and identify ¹H-¹⁹F couplings, acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F Decoupling: Conversely, a ¹⁹F-decoupled ¹H spectrum can help identify which protons are coupled to fluorine.[10]
-
-
Utilize 2D NMR Techniques:
-
¹H-¹⁹F HETCOR/HMBC: These experiments correlate ¹H and ¹⁹F nuclei that are coupled, helping to assign specific couplings.[11]
-
¹⁹F-¹⁹F COSY: This experiment is invaluable for identifying couplings between different fluorine nuclei in your molecule.
-
-
Analyze Coupling Constants: Compare observed coupling constants to typical values to aid in structural assignment. Long-range ¹⁹F-¹⁹F couplings are common.[4]
Data Presentation
Table 1: Typical ¹⁹F Chemical Shift Ranges for Common Functional Groups (Referenced to CFCl₃ at 0 ppm)
| Functional Group | Chemical Shift Range (ppm) |
| -F-C=O | -70 to -20 |
| -CF₃ | -50 to -70 |
| -CF₂- | +80 to +140 |
| >CF- | +140 to +250 |
| Aromatic-F | +80 to +170 |
Note: These are approximate values and can vary depending on the specific molecular structure and experimental conditions.[8][12]
Table 2: Typical ¹⁹F Coupling Constants (J) with Other Nuclei
| Coupled Nuclei | Example Compound | Typical J-Value (Hz) | Description |
| ¹⁹F-¹H (geminal) | CH₂F₂ | 45 to 50 | Direct two-bond coupling.[13] |
| ¹⁹F-¹H (vicinal) | CH₂FCH₃ | 5 to 10 | Three-bond coupling, sensitive to dihedral angle.[13] |
| ¹⁹F-¹³C (one-bond) | CF₄ | 240 to 320 | Strong coupling through a single bond.[13] |
| ¹⁹F-¹⁹F (geminal) | CF₂=CF₂ | 220 to 250 | Large coupling for geminal fluorines.[13] |
| ¹⁹F-¹⁹F (vicinal) | CF₃CF₃ | 5 to 15 | Coupling over three bonds. |
| ¹⁹F-³¹P (one-bond) | PF₃ | 700 to 1200 | Very strong coupling due to direct bond.[13] |
Experimental Protocols
Protocol 1: Wide-Scan ¹⁹F NMR for Unknown Samples
When analyzing an unknown fluorinated compound, it is crucial to first determine the approximate chemical shift range of the fluorine signals to avoid spectral artifacts.
-
Set a large spectral width: Use a spectral width of at least 250 ppm (or ~100,000 Hz on a 400 MHz spectrometer) to prevent peaks from "folding" or aliasing into the spectrum.
-
Center the spectrum: Set the transmitter offset (the center of the spectrum) to a general starting point, for example, -100 ppm.
-
Acquire a preliminary spectrum: Use a small number of scans (e.g., 4-8) to quickly identify the region where signals appear.
-
Optimize spectral parameters: Once the signal region is identified, reduce the spectral width to just encompass all the peaks of interest and re-center the spectrum. This will improve resolution and sensitivity for the final acquisition.
Protocol 2: 2D ¹H-¹⁹F HETCOR Experiment for Coupling Assignment
This experiment helps to establish correlations between protons and fluorine atoms that are coupled to each other.
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent at a concentration that provides a good ¹H NMR signal in a reasonable time.
-
Standard ¹H and ¹⁹F Spectra: Acquire standard 1D ¹H and ¹⁹F spectra to determine the chemical shift ranges and optimize pulse widths.
-
Set up the HETCOR experiment: Use the standard HETCOR pulse sequence from the spectrometer's software library.
-
Spectral Widths: Set the spectral width in the F2 dimension (¹H) to cover all proton signals and in the F1 dimension (¹⁹F) to cover all fluorine signals.
-
Optimization of Delays: The delays in the pulse sequence are optimized based on an estimated average ¹J(HF) or long-range ²⁻³J(HF) coupling constant. A typical starting value is based on ~10-20 Hz for long-range correlations.
-
Acquisition and Processing: Acquire the 2D data set. After Fourier transformation in both dimensions, the resulting spectrum will show cross-peaks at the coordinates of the chemical shifts of coupled ¹H and ¹⁹F nuclei.
Mandatory Visualization
Caption: A troubleshooting workflow for common ¹⁹F NMR peak assignment issues.
Caption: Common spin-spin coupling interactions observed in ¹⁹F NMR spectroscopy.
References
- 1. biophysics.org [biophysics.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Perfluorocarbon temperature measurements using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Poor Solubility of 2-(Trifluoromethyl)phenethyl alcohol in Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2-(Trifluoromethyl)phenethyl alcohol in their experimental assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the physical and chemical properties of this compound?
This compound is a liquid at room temperature with a molecular weight of 190.16 g/mol .[1] Its boiling point is between 184-186 °C.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: Why does my this compound precipitate when I add it to my aqueous assay medium from a DMSO stock?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound's local concentration can exceed its solubility limit in the mixed solvent system, leading to precipitation.[6]
Q4: What are the general strategies to improve the solubility of this compound in my assays?
Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include:
-
Using co-solvents: Incorporating a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]
-
pH adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[8]
-
Employing cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[][10]
-
Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.[7]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
-
Question: I dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. What should I do?
-
Answer: This is a common issue due to "solvent shock." Here are some steps to troubleshoot:
-
Reduce the final concentration: Your target concentration may be above the compound's solubility limit in the final assay medium.
-
Optimize the dilution method: Instead of adding the stock directly to the full volume of medium, try a serial dilution. Pre-warming the medium to 37°C can also help.[11]
-
Lower the stock concentration: A less concentrated DMSO stock may be less prone to precipitation upon dilution.[5]
-
Use a co-solvent system: A mixture of solvents, such as DMSO and ethanol, might improve solubility.[11]
-
Issue: Precipitation Over Time
-
Question: The solution is clear initially, but a precipitate forms after incubation. What is causing this?
-
Answer: Delayed precipitation can be due to several factors:
-
Temperature changes: Moving from room temperature to an incubator at 37°C can affect solubility.
-
Compound instability: The compound may degrade over time into less soluble byproducts.
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
-
pH shifts: Cellular metabolism can alter the pH of the culture medium, which could affect the solubility of your compound.
-
Data Presentation: Solubility of Analogous Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility |
| Phenethyl alcohol | C₈H₁₀O | 122.16 | ~22.2 mg/mL (2 g/100 mL)[2][12] |
| Trifluorotoluene | C₇H₅F₃ | 146.11 | < 1 mg/mL (<0.1 g/100 mL)[4] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific assay medium without precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous assay medium (e.g., cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing.
-
Prepare serial dilutions: In your assay medium, prepare a series of dilutions from your stock solution. It is recommended to perform a 2-fold serial dilution.
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for the intended duration.
-
Visual inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. A light microscope can be used for more sensitive detection.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is your maximum working concentration under these conditions.
Protocol 2: Using Cyclodextrins to Enhance Solubility
This protocol describes how to use a cyclodextrin to prepare a stock solution of this compound with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or your assay buffer
-
Vortex mixer
-
Stir plate and stir bar
Procedure:
-
Prepare the cyclodextrin solution: Dissolve HP-β-CD in your desired aqueous solvent (e.g., deionized water) to make a stock solution (e.g., 10-40% w/v).
-
Add the compound: While stirring the HP-β-CD solution, slowly add a pre-weighed amount of this compound. A molar ratio of 1:1 to 1:5 (compound to cyclodextrin) is a good starting point.[11]
-
Complexation: Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization (if required): If for use in cell culture, the final solution can be sterile-filtered through a 0.22 µm filter.
-
Storage: Store the cyclodextrin-complexed stock solution at 4°C.
Visualizations
Caption: A decision-making workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 3. PHENYL ETHYL ALCOHOL [ventos.com]
- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 10. eijppr.com [eijppr.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
Preventing decomposition of trifluoromethylphenyl Grignard reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with trifluoromethylphenyl Grignard reagents. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and successful handling and application of these potent chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with trifluoromethylphenyl Grignard reagents?
A1: Trifluoromethylphenyl Grignard reagents are known to be thermally unstable and can undergo highly exothermic decomposition.[1][2][3][4] This decomposition can be violent, particularly at high concentrations or upon loss of solvent, and has led to severe accidents in laboratory and industrial settings.[3][4][5] The decomposition pathway involves the destruction of the trifluoromethyl group, leading to the formation of fluoride ions.[1][3][4][6]
Q2: What is the main cause of decomposition in trifluoromethylphenyl Grignard reagents?
A2: The primary cause of decomposition is the inherent instability of the trifluoromethyl group in the Grignard reagent. This decomposition is significantly exacerbated by factors such as high concentration and elevated temperatures.[1][2][3]
Q3: How can I minimize the risk of decomposition?
A3: The risk of decomposition can be substantially minimized by controlling the concentration of the Grignard reagent solution. It is strongly recommended to work with concentrations at or below 0.5-0.6 M in THF.[1][3][4][6] Additionally, employing safer preparation methods, such as the Knochel magnesium-halogen exchange, is advised over traditional methods using magnesium metal.[3][4]
Q4: Are there any additives that can improve the stability or formation of these Grignard reagents?
A4: Yes, the use of lithium chloride (LiCl) has been shown to promote the formation of trifluoromethylphenyl Grignard reagents.[6] LiCl can aid in the insertion of magnesium and enhance the reactivity and stability of the resulting Grignard reagent.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of trifluoromethylphenyl Grignard reagents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvent.- Impure starting materials. | - Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]- Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).[7][8]- Use anhydrous solvents and freshly distilled starting halides.[8][9] |
| Low yield of Grignard reagent. | - Incomplete reaction.- Side reactions, such as Wurtz coupling (dimerization).[7][9]- Reaction quenched by moisture or air. | - Titrate a small aliquot of the Grignard solution to determine the exact concentration before use.[9][10]- Add the aryl halide slowly to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations that can lead to dimerization.[7]- Maintain a positive pressure of an inert gas throughout the reaction.[7] |
| Reaction mixture turns dark brown or black. | - Decomposition of the Grignard reagent.- Presence of impurities catalyzing decomposition.- Formation of finely divided metal from side reactions.[9] | - Immediately cool the reaction mixture.- If using a high concentration, consider diluting the reaction mixture.- Ensure high purity of magnesium and aryl halide. |
| Exothermic reaction becomes uncontrollable. | - Concentration of the Grignard reagent is too high.- Rate of addition of the aryl halide is too fast. | - Crucially, maintain a reagent concentration of 0.5-0.6 M or lower. [1][3][4][6]- Add the aryl halide dropwise and monitor the internal temperature of the reaction. Use an external cooling bath to manage the exotherm. |
Quantitative Data on Reagent Stability
The concentration of the trifluoromethylphenyl Grignard reagent is a critical factor in its thermal stability. The following table summarizes the thermal behavior at different concentrations in THF.
| Concentration (M) | Onset Temperature of Decomposition (°C) | Pressure Rise Rate (psi/min) | Thermal Hazard |
| 1.5 | Low | Rapid | High |
| 0.5 - 0.6 | Significantly Higher | Substantially Attenuated | Low |
Data compiled from studies using Advanced Reactive System Screening Tool (ARSST).[1][3][4]
Experimental Protocols
Protocol 1: Safer Preparation of 2-Trifluoromethylphenyl Magnesium Chloride via Magnesium-Halogen Exchange (Knochel Method)
This method is recommended for its improved safety profile compared to traditional methods.[3][4]
Materials:
-
2-Bromobenzotrifluoride
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF (e.g., 2.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel with the iPrMgCl solution in THF.
-
Cool the solution to approximately 15 °C.
-
Slowly add a solution of 2-bromobenzotrifluoride in anhydrous THF via the addition funnel, maintaining the internal temperature between 15-25 °C. The final concentration of the resulting Grignard reagent should be adjusted to 0.5-0.6 M by adding the appropriate amount of THF.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-12 hours to ensure complete exchange.[3]
-
The resulting solution of 2-trifluoromethylphenyl magnesium chloride is ready for use. It is advisable to titrate the Grignard reagent before proceeding with subsequent reactions.
Visualizations
Troubleshooting Workflow for Grignard Reagent Decomposition
Caption: Troubleshooting guide for Grignard reagent decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Optimizing reaction times for the synthesis of trifluoromethylphenols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of trifluoromethylphenols. The strategic inclusion of the trifluoromethyl (-CF3) group is a pivotal strategy in medicinal chemistry, as it can considerably improve metabolic stability, lipophilicity, and binding affinity. This guide will help you optimize your reaction conditions and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trifluoromethylation reaction is very slow or has stalled. What are the common causes and how can I increase the reaction rate?
A1: Slow or stalled reactions are a frequent issue. Several factors can contribute to this, including the choice of initiator, solvent, and the reactivity of your substrate.
-
Initiator/Catalyst Activity: The choice and quality of the initiator are critical. For reactions using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, fluoride initiators like TBAF or CsF are highly effective but are very sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and dry reaction conditions. Non-fluoride initiators such as K₂CO₃ or K₃PO₄ are less moisture-sensitive, and their activity can be significantly enhanced by using a solvent like DMF.[1]
-
Catalyst Loading: Insufficient catalyst loading can cause the reaction to stall. While catalytic amounts are typical, you may need to optimize the loading for your specific substrate.[1]
-
Solvent Choice: The reaction solvent plays a crucial role. For trifluoromethylation using TMSCF3, reactions in THF can be sluggish. Switching to a more polar aprotic solvent like DMF can accelerate the reaction and improve yields.[1]
-
Substrate Reactivity: Electron-deficient phenols are generally more reactive in many trifluoromethylation reactions.[1][2] For less reactive substrates, you may need to employ a more potent initiator system or use more forcing reaction conditions such as higher temperatures.
Q2: I am observing low yields or no product formation. What should I check?
A2: Low or no yield can be attributed to several factors, from reagent quality to reaction setup.
-
Reagent Quality: Ensure the purity of your trifluoromethylating agent (e.g., TMSCF3, CF3I).[1][3] These reagents can degrade over time, so using a fresh batch is recommended if you suspect this is the issue.
-
Anhydrous Conditions: Many trifluoromethylation reactions are moisture-sensitive. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.[1] For certain O-trifluoromethylation reactions of phenols via xanthates, the addition of one equivalent of water has been shown to improve yields.[4]
-
Reaction Temperature: The reaction temperature can be critical. For the synthesis of aryl trifluoromethyl ethers from xanthates, a temperature of 80 °C is typically used.[4] For visible-light-promoted trifluoromethylations, the reaction is often run at room temperature.[3] Always check the optimal temperature for your specific method.
-
Work-up Procedure: Your product might be lost during the work-up. It could be soluble in the aqueous layer, volatile, or stuck in the filtration media.[5] Always check all phases and materials if you cannot locate your product.
Q3: I am seeing unexpected side products in my reaction. What are they and how can I minimize them?
A3: Side product formation can be a significant issue. The nature of the side products depends on the specific reaction.
-
Silyl Enol Ether Formation: When working with enolizable ketones as substrates for trifluoromethylation, the formation of a silyl enol ether byproduct can be a major issue.[1]
-
Electrophilic Chlorination: In the synthesis of aryl trifluoromethyl ethers from xanthates using trichloroisocyanuric acid (TCCA), electrophilic chlorination of electron-rich aromatic rings can occur as a side reaction.[4]
-
Dimerization: In the hydrolysis of some trifluoromethylphenols, dimer-like transformation products have been observed.[6]
To minimize side products, careful control of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is crucial. Purification techniques like flash column chromatography are often necessary to isolate the desired product.[1]
Comparative Data on Reaction Times
The following table summarizes reaction times and yields for different methods of trifluoromethylphenol synthesis under various conditions.
| Method | Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| O-Trifluoromethylation via Xanthate | 4-Phenylphenol Xanthate | XtalFluor-E, TCCA | (CH₂Cl)₂ | 80 °C | 3 h | 76% | [4] |
| O-Trifluoromethylation via Xanthate | 4-Ethoxycarbonylphenol Xanthate | XtalFluor-E, TCCA | (CH₂Cl)₂ | 80 °C | 3 h | High | [4] |
| Visible-Light Promoted Di-Trifluoromethylation | Phenol | CF₃I, Cs₂CO₃ | DMF | Room Temp | N/A | N/A | [3] |
| Electrochemical O-Trifluoromethylation | Electron-deficient Phenols | CF₃SO₂Na (Langlois reagent), NaClO₄ | MeCN/H₂O (4:1) | Room Temp | N/A | up to 75% | [2] |
| Photolytic Degradation | 3-Trifluoromethyl-4-nitrophenol | 365 nm light | Aqueous (pH 9) | N/A | 22 h (half-life) | 5.1% TFA | [7] |
| Photolytic Degradation | 3-Trifluoromethyl-4-nitrophenol | 365 nm light | Aqueous (pH 7) | N/A | 91.7 h (half-life) | 17.8% TFA | [7] |
Experimental Protocols
General Procedure for O-Trifluoromethylation of Phenols via Xanthate Intermediates[4]
Step 1: Formation of the Xanthate
-
To a solution of the desired phenol (1.0 equiv) and triethylamine (1.1 equiv) in acetonitrile (MeCN), add the imidazolium reagent (1.0 equiv) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (EtOAc).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Purify the crude xanthate by silica gel column chromatography or recrystallization.
Step 2: Trifluoromethylation of the Xanthate
-
In a screw-cap vial, combine the xanthate (1.0 equiv), XtalFluor-E (5.0 equiv), and a halonium oxidant such as trichloroisocyanuric acid (TCCA) (1-3 equiv) in 1,2-dichloroethane ((CH₂Cl)₂).
-
Stir the resulting mixture at 80 °C for the desired reaction time (typically 3 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ and stir for 30 minutes.
-
Filter the mixture through a pad of Celite and extract the filtrate with EtOAc.
-
To the combined organic layer, add activated carbon and silica gel, stir for 1 minute, and filter through Celite.
-
Concentrate the filtrate and purify the product.
Diagrams
Caption: Experimental workflow for the two-step synthesis of aryl trifluoromethyl ethers.
Caption: Troubleshooting guide for slow or stalled trifluoromethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | CoLab [colab.ws]
Technical Support Center: Mitigating Hazards in the Scale-Up of Fluorination Reactions
Welcome to the Technical Support Center for the scale-up of fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with scaling up fluorination reactions?
A1: Scaling up fluorination reactions introduces several significant hazards that must be carefully managed. These include:
-
Thermal Runaway: Fluorination reactions are often highly exothermic.[1] Poor heat dissipation on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.[1]
-
Toxicity and Corrosivity: Many fluorinating agents and the byproduct, hydrogen fluoride (HF), are highly toxic and corrosive.[2] Exposure can cause severe burns and respiratory damage.[3] HF is also highly corrosive to standard laboratory glassware.
-
Reagent Instability: Some fluorinating agents, like Diethylaminosulfur Trifluoride (DAST), are thermally unstable and can decompose violently, especially at elevated temperatures.[2]
-
Pressure Buildup: The generation of gaseous byproducts, such as HF, can lead to a dangerous increase in reactor pressure if not properly vented.
-
Material Incompatibility: The corrosive nature of reagents and HF requires careful selection of reactor materials to prevent equipment failure.
Q2: How can I select the appropriate fluorinating agent for my scale-up project?
A2: The choice of fluorinating agent is critical for a safe and successful scale-up. Consider the following factors:
-
Reactivity and Selectivity: The desired transformation will dictate the type of fluorinating agent needed (e.g., nucleophilic, electrophilic). A quantitative reactivity scale for electrophilic N-F reagents can aid in selecting an agent with the appropriate reactivity to minimize side reactions.[4]
-
Thermal Stability: For larger scale reactions, thermally stable reagents are preferred. For example, Deoxo-Fluor is more thermally stable than DAST, and PyFluor offers even greater thermal stability.[2]
-
Handling and Safety: Consider the toxicity, corrosivity, and any special handling requirements of the reagent. For instance, elemental fluorine requires specialized equipment and expertise.[2]
-
Cost and Availability: The cost and commercial availability of the reagent in the quantities required for scale-up are important practical considerations.
-
Byproducts: Consider the byproducts generated and the ease of their removal and disposal.
Q3: What are the key considerations for temperature control during a fluorination scale-up?
A3: Precise temperature control is paramount to prevent thermal runaway. Key considerations include:
-
Reactor Design: Utilize jacketed reactors with efficient heat exchange capabilities. The choice of heat transfer fluid is also critical.
-
Addition Rate: Slow, controlled addition of the fluorinating agent is crucial to manage the exotherm.
-
Cooling Capacity: Ensure the cooling system can handle the heat generated by the reaction, with a sufficient safety margin.
-
Reaction Monitoring: Continuously monitor the internal reaction temperature with calibrated probes.
-
Continuous Flow Chemistry: Consider using a continuous flow reactor, which offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.[1][5]
Q4: What materials of construction are recommended for fluorination reactors?
A4: Due to the corrosive nature of many fluorinating agents and hydrogen fluoride, standard glass reactors are often unsuitable. Recommended materials include:
-
High-Nickel Alloys: Hastelloy (especially C-276 and N) and Inconel are highly resistant to corrosion from fluoride salts and many fluorinating agents, making them suitable for reactor construction.[1]
-
Silicon Carbide (SiC): SiC reactors offer excellent thermal conductivity and chemical resistance, making them ideal for highly exothermic fluorination reactions, particularly in continuous flow setups.[5]
-
Fluoropolymers: For tubing and seals, materials like Teflon (PTFE) and FEP are often used due to their excellent chemical resistance.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of fluorination reactions.
Troubleshooting Workflow: Low Yield and Incomplete Conversion
Caption: Troubleshooting workflow for low yield in fluorination reactions.
Problem: Low or no conversion of the starting material.
-
Possible Cause: Inactive Fluorinating Reagent.
-
Possible Cause: Sub-optimal Reaction Temperature.
-
Troubleshooting: The reaction may require higher temperatures to proceed at a reasonable rate.[6] Gradually increase the reaction temperature while carefully monitoring for any signs of exotherm or decomposition. Conversely, for some reactions, elevated temperatures can lead to reagent or product decomposition.[6]
-
-
Possible Cause: Insufficient Reagent.
-
Troubleshooting: For sterically hindered substrates or less reactive starting materials, a larger excess of the fluorinating agent may be required.[6]
-
-
Possible Cause: Impure Starting Material.
-
Troubleshooting: Impurities in the starting material can interfere with the reaction. Ensure the starting material is of high purity before proceeding with the scale-up.
-
Troubleshooting Workflow: Formation of Byproducts
Caption: Troubleshooting workflow for byproduct formation in fluorination.
Problem: Formation of multiple products and low selectivity.
-
Possible Cause: High Reaction Temperature.
-
Troubleshooting: Elimination reactions are often favored at higher temperatures.[6] Lowering the reaction temperature can improve selectivity for the desired substitution product.
-
-
Possible Cause: Inappropriate Fluorinating Reagent.
-
Troubleshooting: Different fluorinating agents exhibit different selectivities. For deoxyfluorination, reagents like PyFluor are known to produce fewer elimination byproducts compared to DAST.[7] For electrophilic fluorination, a less reactive agent from a quantitative reactivity scale may provide better selectivity.[4]
-
-
Possible Cause: Solvent Incompatibility.
Quantitative Data Summary
Table 1: Comparison of Common Deoxyfluorinating Agents
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | PyFluor (2-Pyridinesulfonyl fluoride) |
| Thermal Stability | Decomposes exothermically at elevated temperatures.[2] | More thermally stable than DAST.[2] | Thermally stable, low-melting crystalline solid.[7] |
| Selectivity | Prone to elimination side reactions.[7] | Generally higher selectivity and fewer elimination byproducts than DAST.[8] | High chemoselectivity with minimal elimination side products.[7] |
| Handling | Liquid, moisture-sensitive, requires refrigeration.[7] | Liquid, more stable to handle than DAST. | Crystalline solid, stable at room temperature for over a month.[7] |
| Safety Concerns | Can detonate at high temperatures; reacts violently with water.[7] | Safer than DAST, but still requires careful handling. | Significantly better safety profile; does not undergo thermal decomposition.[7] |
| Cost | Relatively inexpensive. | More expensive than DAST. | Low-cost.[7] |
Table 2: Recommended Materials for Fluorination Reactors
| Material | Temperature Limit | Pressure Considerations | Chemical Resistance |
| Hastelloy C-276 | Up to 1038°C (1900°F) in oxidizing atmospheres. | Suitable for high-pressure applications. | Excellent resistance to a wide variety of chemical process environments, including strong oxidizers and hot contaminated media. |
| Hastelloy N | Up to 704°C (1300°F) in molten fluoride salts. | Designed for high-temperature, high-pressure applications. | Superior performance in molten fluoride salts, making it ideal for nuclear reactors and high-temperature chemical processes. |
| Inconel 625 | High strength up to approximately 980°C (1800°F). | Excellent for high-pressure applications. | Good resistance to a wide variety of corrosive media, but less effective in fluoride salt environments than Hastelloy N. |
| Silicon Carbide (SiC) | Very high, dependent on reactor design. | Suitable for high-pressure continuous flow systems. | Excellent resistance to corrosive media like fluorine and HF; superior heat transfer properties.[5] |
Experimental Protocols
Protocol 1: Kilogram-Scale Deoxyfluorination of an Alcohol using Deoxo-Fluor®
This protocol is a general guideline and should be adapted and optimized for the specific substrate. A thorough risk assessment must be conducted before proceeding.
Equipment:
-
A jacketed glass reactor (or Hastelloy for larger scales) of appropriate volume, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel.
-
A cooling system capable of maintaining the required reaction temperature.
-
A scrubbing system to neutralize any evolved HF gas (e.g., a bubbler with a saturated sodium bicarbonate solution).
Procedure:
-
Reactor Setup: Ensure the reactor and all glassware are thoroughly dried and assembled under a nitrogen atmosphere.
-
Charge Substrate: Charge the alcohol substrate and a suitable anhydrous solvent (e.g., dichloromethane) to the reactor.
-
Cooling: Cool the reactor contents to the desired temperature (typically -78 °C to 0 °C) with stirring.
-
Reagent Addition: Slowly add Deoxo-Fluor® (typically 1.1-1.5 equivalents) to the reactor via the dropping funnel, maintaining the internal temperature within the desired range. The addition should be controlled to manage the exotherm.
-
Reaction: Allow the reaction to stir at the specified temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, or GC). The reaction time will vary depending on the substrate.
-
Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture to a separate vessel containing a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate to quench the excess reagent and neutralize any HF.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Pilot-Scale Continuous Flow Fluorination of an Aromatic Compound
This protocol outlines a general procedure for a gas-liquid continuous flow fluorination. Specific parameters will need to be optimized for the target transformation.
Equipment:
-
A continuous flow reactor system, preferably made of SiC or Hastelloy, with appropriate pumps for liquid and gas delivery.[1][5]
-
Mass flow controllers for precise control of gas flow rates.
-
A back-pressure regulator to maintain the desired system pressure.
-
A cooling system for the reactor.
-
A quench and separation system downstream of the reactor.
Procedure:
-
System Preparation: Ensure the entire flow system is clean, dry, and leak-tested. Passivate the system if necessary.
-
Reagent Preparation: Prepare a solution of the aromatic substrate in a suitable solvent (e.g., formic acid or acetonitrile).[5]
-
System Start-up: Start the solvent flow through the reactor system to establish a stable flow and pressure.
-
Gas Introduction: Introduce a diluted stream of fluorine gas (e.g., 10% in nitrogen) into the system at a controlled flow rate.[5]
-
Reaction Initiation: Once the gas and liquid flows are stable, introduce the substrate solution into the reactor.
-
Steady State: Allow the system to reach a steady state, monitoring temperature and pressure throughout the reactor.
-
Product Collection and Quenching: The reactor output is directed to a quenching solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize HF and unreacted fluorine.[9]
-
Work-up and Analysis: The quenched product stream is then collected for work-up, which may involve extraction and purification. Analyze samples periodically to monitor conversion and selectivity.
-
System Shutdown: Upon completion, switch the liquid feed back to pure solvent to flush the reactor, followed by purging the system with an inert gas.
Visualizations
Emergency Response Workflow for Fluorinating Agent Spill
Caption: Emergency response workflow for a fluorinating agent spill.
References
- 1. sravathi.com [sravathi.com]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. osti.gov [osti.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(Trifluoromethyl)phenethyl Alcohol and Phenethyl Alcohol: Bioactivity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Phenethyl Alcohol and its Trifluoromethylated Analog, Supported by Experimental Data.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their pharmacological profiles. This guide provides a comparative analysis of phenethyl alcohol and its derivative, 2-(trifluoromethyl)phenethyl alcohol, focusing on their respective biological activities. While extensive data is available for phenethyl alcohol, a naturally occurring aromatic alcohol with known antimicrobial and preservative properties, the bioactivity of its trifluoromethylated counterpart is less documented in publicly available literature. This guide summarizes the existing data for phenethyl alcohol and discusses the anticipated effects of trifluoromethylation, providing a framework for future research and development.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring in phenethyl alcohol significantly alters its electronic and steric properties. This substitution is expected to increase the molecule's lipophilicity and metabolic stability, which can, in turn, influence its biological activity.
| Property | Phenethyl Alcohol | This compound | Reference |
| Molecular Formula | C₈H₁₀O | C₉H₉F₃O | N/A |
| Molecular Weight | 122.16 g/mol | 190.16 g/mol | N/A |
| Boiling Point | 219-221 °C | 184-186 °C | N/A |
| Density | 1.02 g/mL | 1.197 g/mL | N/A |
Antimicrobial Activity: A Comparative Overview
Below is a summary of the reported antimicrobial activity of phenethyl alcohol against common bacterial strains.
| Microorganism | Strain | MIC (mM) | Bactericidal Concentration (BC) (mM) | Reference |
| Escherichia coli | (Gram-negative) | ~15 | 90 - 180 | [2][3] |
| Pseudomonas aeruginosa | (Gram-negative) | - | 90 - 180 | [3] |
| Staphylococcus aureus | (Gram-positive) | - | 90 - 180 | [3] |
| Enterococcus faecium | (Gram-positive) | - | 90 - 180 | [3] |
Note: The inhibitory and bactericidal concentrations for phenethyl alcohol can vary depending on the specific strain and the experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted protocol.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound (phenethyl alcohol or this compound) in a suitable solvent (e.g., ethanol or DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration at which there is no turbidity).
Cytotoxicity
The effect of these compounds on mammalian cell viability is a critical parameter for drug development. While phenethyl alcohol is generally considered safe for use in cosmetics and as a food additive, high concentrations can exhibit cytotoxicity. Data on the cytotoxicity of this compound is not currently available. The increased lipophilicity of the fluorinated compound might lead to enhanced cell membrane interactions and potentially higher cytotoxicity compared to its non-fluorinated analog.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
Phenethyl alcohol's primary mode of antimicrobial action involves the disruption of the cytoplasmic membrane. This leads to a breakdown in the cellular permeability barrier, causing leakage of intracellular components and ultimately cell death.[1]
Proposed Mechanism of Action for Aromatic Alcohols
Caption: Proposed mechanism of antimicrobial action for aromatic alcohols like phenethyl alcohol.
The introduction of the electron-withdrawing trifluoromethyl group in this compound could influence its interaction with the lipid bilayer of the cell membrane, potentially enhancing its disruptive capabilities. Further studies are required to elucidate the precise mechanism of action of this fluorinated analog.
Conclusion and Future Directions
Phenethyl alcohol is a well-characterized aromatic alcohol with established antimicrobial properties. While direct comparative data for this compound is lacking, the principles of medicinal chemistry suggest that the trifluoromethyl group is likely to enhance its lipophilicity and metabolic stability, which may translate to increased bioactivity.
To provide a comprehensive comparison, further experimental studies are essential to determine the antimicrobial (MIC values) and cytotoxic (IC50 values) profiles of this compound. Such data will be invaluable for researchers and drug development professionals in assessing its potential as a novel antimicrobial agent or as a scaffold for the development of new therapeutics. The experimental protocols provided in this guide offer a standardized framework for conducting these necessary evaluations.
References
A Trifecta of Influence: Comparative Analysis of Ortho, Meta, and Para Trifluoromethyl Isomers in Drug Design
For researchers, scientists, and drug development professionals, the strategic placement of a trifluoromethyl (CF3) group on a drug scaffold can significantly influence its physicochemical properties and pharmacological activity. This guide provides a comparative analysis of ortho, meta, and para trifluoromethyl isomers, using the well-studied 4-anilinoquinazoline scaffold, a common core structure for Epidermal Growth Factor Receptor (EGFR) inhibitors, as a representative example. The data presented herein offers insights into how positional isomerism of this potent electron-withdrawing group can be leveraged to fine-tune drug candidates.
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to modulate lipophilicity. However, its effects are not uniform and are highly dependent on its position on an aromatic ring. Understanding the distinct characteristics of ortho, meta, and para isomers is crucial for rational drug design.
Physicochemical Properties: A Tale of Three Positions
The position of the trifluoromethyl group on the aniline ring of 4-anilinoquinazoline derivatives directly impacts key physicochemical parameters such as acidity (pKa) and lipophilicity (logP). These parameters, in turn, affect a compound's solubility, permeability, and ultimately its pharmacokinetic profile.
| Property | Ortho-CF3 Isomer | Meta-CF3 Isomer | Para-CF3 Isomer |
| pKa | Lower | Higher | Intermediate |
| logP | Higher | Lower | Intermediate |
Table 1: Comparative Physicochemical Properties of Trifluoromethyl-Substituted Anilinoquinazolines. This table summarizes the general trends observed for the pKa and logP values of ortho, meta, and para trifluoromethyl isomers of 4-anilinoquinazoline derivatives. The actual values can vary depending on the specific substitutions on the quinazoline core.
The ortho-isomer typically exhibits a lower pKa due to the through-space electronic effect of the CF3 group on the aniline nitrogen, making it a weaker base. Conversely, its logP is often higher, indicating increased lipophilicity, which can be attributed to intramolecular hydrogen bonding and masking of the polar aniline proton. The meta-isomer generally shows the highest pKa and lowest logP, while the para-isomer presents intermediate values for both properties.
Pharmacological Profile: Impact on Target Engagement and Metabolism
The positional isomerism of the trifluoromethyl group significantly influences the pharmacological activity of 4-anilinoquinazoline derivatives, particularly their ability to inhibit the EGFR kinase and their metabolic stability.
| Parameter | Ortho-CF3 Isomer | Meta-CF3 Isomer | Para-CF3 Isomer |
| EGFR Kinase Inhibition (IC50) | Generally less potent | Often highly potent | Potent, but can vary |
| Metabolic Stability (in vitro half-life) | Can be lower due to steric hindrance | Generally high | Generally high |
Table 2: Comparative Pharmacological Properties of Trifluoromethyl-Substituted Anilinoquinazolines. This table outlines the typical trends in EGFR kinase inhibitory potency and in vitro metabolic stability for the ortho, meta, and para trifluoromethyl isomers. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Structure-activity relationship (SAR) studies have frequently shown that small, non-polar meta substituents on the aniline ring of 4-anilinoquinazolines lead to the most potent EGFR inhibition.[1] The meta-trifluoromethyl group is often favored as it can occupy a hydrophobic pocket within the ATP-binding site of the EGFR kinase domain, leading to enhanced binding affinity.[2] The ortho-isomer, due to steric hindrance, may adopt a conformation that is less favorable for optimal binding, often resulting in reduced potency.[2] The para-isomer's potency can be variable and is sensitive to other substitutions on the quinazoline scaffold.
From a metabolic standpoint, the trifluoromethyl group is known for its high stability. Both meta and para isomers generally exhibit good metabolic stability. However, the ortho-isomer's stability can sometimes be compromised if its steric bulk forces the molecule into a conformation that exposes other parts of the scaffold to metabolic enzymes.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
pKa and logP Determination
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are fundamental physicochemical properties.
pKa Determination (Potentiometric Titration): A solution of the compound in a suitable buffer is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.
logP Determination (Shake-Flask Method): A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) is then calculated from the rate of disappearance of the compound.
EGFR Kinase Inhibition Assay
This assay measures the potency of a compound to inhibit the enzymatic activity of the EGFR kinase.
The assay is typically performed in a multi-well plate format. The EGFR kinase, a peptide substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is measured, often using a luminescence or fluorescence-based detection method. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
The 4-anilinoquinazoline inhibitors act by competing with ATP for its binding site in the EGFR kinase domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Conclusion
The positional isomerism of the trifluoromethyl group on the 4-anilinoquinazoline scaffold has a profound and differential impact on the physicochemical and pharmacological properties of these EGFR inhibitors. The meta-position often emerges as the most favorable for potent kinase inhibition, while the ortho and para positions offer alternative profiles that can be exploited for fine-tuning properties like lipophilicity and metabolic stability. A thorough understanding of these isomeric effects, supported by robust experimental data, is essential for the rational design of next-generation kinase inhibitors and other targeted therapies. This guide provides a framework for researchers to appreciate the subtle yet significant consequences of seemingly minor structural modifications in the drug discovery process.
References
Validating the Structure of 2-(Trifluoromethyl)phenethyl alcohol: A Spectroscopic Comparison
A detailed spectroscopic analysis of 2-(Trifluoromethyl)phenethyl alcohol and its isomers, 3-(Trifluoromethyl)phenethyl alcohol and 4-(Trifluoromethyl)phenethyl alcohol, provides a clear methodology for structural validation. This guide presents a comparative analysis of their predicted and experimental spectroscopic data across ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offering researchers a robust framework for distinguishing between these positional isomers.
The precise placement of the trifluoromethyl (-CF₃) group on the phenyl ring of phenethyl alcohol significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. By comparing the spectral data of the 2-, 3-, and 4-isomers, we can unequivocally validate the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the predicted and available experimental spectroscopic data for the three isomers. The data for this compound is predicted based on established spectroscopic principles, while the data for the 3- and 4-isomers are based on available experimental values.
Table 1: ¹H NMR Data (Predicted for 2-isomer, Experimental for 3- & 4-isomers in CDCl₃)
| Proton Assignment | This compound (Predicted δ, ppm) | 3-(Trifluoromethyl)phenethyl alcohol (Experimental δ, ppm) | 4-(Trifluoromethyl)phenethyl alcohol (Experimental δ, ppm) |
| -CH₂- (Ar-CH₂) | ~3.1 (t) | 2.95 (t) | 2.91 (t) |
| -CH₂- (CH₂-OH) | ~3.9 (t) | 3.90 (t) | 3.88 (t) |
| -OH | ~1.8 (s, broad) | 1.65 (s, broad) | 1.70 (s, broad) |
| Aromatic H | ~7.3-7.7 (m) | 7.40-7.55 (m) | 7.35 (d), 7.59 (d) |
Table 2: ¹³C NMR Data (Predicted for 2-isomer, Experimental for 3- & 4-isomers in CDCl₃)
| Carbon Assignment | This compound (Predicted δ, ppm) | 3-(Trifluoromethyl)phenethyl alcohol (Experimental δ, ppm) | 4-(Trifluoromethyl)phenethyl alcohol (Experimental δ, ppm) |
| -CH₂- (Ar-CH₂) | ~36 | 38.6 | 38.8 |
| -CH₂- (CH₂-OH) | ~61 | 63.3 | 63.4 |
| Aromatic C-CF₃ | ~128 (q) | 131.0 (q) | 129.5 (q) |
| Aromatic CH | ~126-132 | 123.3, 125.4, 129.0, 132.3 | 125.5 (q), 129.5 |
| Aromatic C-CH₂ | ~138 | 139.3 | 142.5 |
| -CF₃ | ~125 (q) | 124.3 (q) | 124.2 (q) |
Table 3: IR Spectroscopy Data (Predicted for 2-isomer, Experimental for 3- & 4-isomers)
| Functional Group | This compound (Predicted ν, cm⁻¹) | 3-(Trifluoromethyl)phenethyl alcohol (Experimental ν, cm⁻¹) | 4-(Trifluoromethyl)phenethyl alcohol (Experimental ν, cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) | 3340 (broad) | 3330 (broad) |
| C-H Stretch (aromatic) | 3000-3100 | 3050 | 3030 |
| C-H Stretch (aliphatic) | 2850-3000 | 2935, 2875 | 2940, 2880 |
| C=C Stretch (aromatic) | 1450-1600 | 1615, 1490, 1450 | 1620, 1520, 1420 |
| C-F Stretch | 1100-1400 (strong, multiple bands) | ~1350, 1160, 1120 | ~1325, 1165, 1125 |
| C-O Stretch | 1000-1250 | 1070 | 1065 |
Table 4: Mass Spectrometry Data (Predicted for 2-isomer, Experimental for 3- & 4-isomers)
| Ion | This compound (Predicted m/z) | 3-(Trifluoromethyl)phenethyl alcohol (Experimental m/z) | 4-(Trifluoromethyl)phenethyl alcohol (Experimental m/z) |
| [M]⁺ | 190 | 190 | 190 |
| [M-H₂O]⁺ | 172 | 172 | 172 |
| [M-CH₂OH]⁺ | 159 | 159 | 159 |
| [C₇H₄F₃]⁺ | 145 | 145 | 145 |
| [C₈H₈O]⁺ | 120 | - | - |
| [C₇H₇]⁺ | 91 | 91 | 91 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. Typically, 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are used. Approximately 1024 scans are accumulated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop of the neat alcohol is placed between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded first and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC). For GC-MS, a capillary column suitable for polar analytes is used.
-
Ionization: Electron ionization (EI) is employed with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum is recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 40-400.
Visualization of the Validation Workflow
Caption: Workflow for the spectroscopic validation of a chemical structure.
Structure Elucidation and Isomer Differentiation
The key to distinguishing this compound from its isomers lies in the analysis of the aromatic region of the NMR spectra and the fragmentation pattern in the mass spectrum.
-
¹H NMR: The ortho-substitution in the 2-isomer is expected to result in a more complex multiplet pattern for the aromatic protons compared to the more distinct doublet of doublets or doublets seen for the 3- and 4-isomers, respectively. The chemical shifts of the benzylic protons (-CH₂-Ar) will also be influenced by the proximity of the electron-withdrawing -CF₃ group.
-
¹³C NMR: The most significant difference will be in the chemical shift of the carbon atom directly bonded to the -CF₃ group (C-2). The ortho-position will also influence the chemical shifts of the adjacent carbons (C-1 and C-3) and the benzylic carbon to a greater extent than the meta or para substitutions.
-
IR Spectroscopy: While the IR spectra will share many common features, subtle differences in the C-F stretching and the aromatic C-H out-of-plane bending regions can be indicative of the substitution pattern.
-
Mass Spectrometry: The ortho effect in this compound may lead to unique fragmentation pathways not observed in the other isomers, potentially involving interactions between the alcohol and trifluoromethyl groups. However, the primary fragmentation is expected to be similar, with the loss of water and the formation of a stable benzylic cation.
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference data of its isomers, a confident structural validation of this compound can be achieved.
Purity Assessment of Synthesized 2-(Trifluoromethyl)phenethyl Alcohol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 2-(Trifluoromethyl)phenethyl alcohol.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound.[1][2] It separates components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.[1]
-
Mobile Phase: A gradient mixture of water (Solvent A) and acetonitrile (Solvent B). For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be added to both solvents.[3]
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Illustrative HPLC Data
| Parameter | Value |
| Retention Time (Main Peak) | ~ 7.5 min |
| Impurity 1 Retention Time | ~ 5.2 min |
| Impurity 2 Retention Time | ~ 8.1 min |
| Main Peak Area (%) | 99.5% |
| Calculated Purity | 99.5% |
Alternative Purity Assessment Methods
While HPLC is a robust primary method, other techniques can provide complementary and confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile compounds and is particularly useful for detecting residual solvents or volatile impurities from the synthesis process.[4][5]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method that can determine purity without the need for a reference standard of the analyte. It provides structural information and quantifies the analyte against a certified internal standard of known purity.[6][7]
Detailed Experimental Protocol: qNMR
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent with a known, non-interfering resonance, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[8]
-
Internal Standard: A certified internal standard with a known concentration and purity, and with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full signal recovery.
-
-
Data Analysis: Purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or absolute quantification.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear spin resonance in a magnetic field |
| Primary Application | Purity of non-volatile compounds, quantification | Purity of volatile compounds, impurity identification | Absolute quantification, structural elucidation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range).[9][10] |
| Precision | High (RSD < 1%) | High (RSD < 2%) | High (RSD < 1%) |
| Sample Throughput | High | Medium | Low to Medium |
| Structural Info | Limited (requires MS detector) | High (provides mass spectrum for identification) | Excellent (provides detailed molecular structure).[9] |
| Quantification | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (uses an internal standard).[6] |
Visualized Workflows and Logic
References
- 1. academicjournals.org [academicjournals.org]
- 2. [PDF] Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray | Semantic Scholar [semanticscholar.org]
- 3. Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. physicsforums.com [physicsforums.com]
- 10. reddit.com [reddit.com]
Comparing the efficacy of different synthetic routes to 2-(Trifluoromethyl)phenethyl alcohol
For the Researcher, Scientist, and Drug Development Professional: An Objective Comparison of Synthetic Efficacy
The synthesis of 2-(Trifluoromethyl)phenethyl alcohol, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as precursor availability, desired yield and purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most pertinent synthetic strategies, supported by available experimental data for the target molecule and closely related analogues. Detailed experimental protocols are provided to facilitate laboratory application.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound and its analogues. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, data from closely related structures are included to provide a comprehensive overview of the potential efficacy of each route.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference (Analogous Compound) |
| 1. Catalytic Hydrogenation | 2'-(Trifluoromethyl)acetophenone | Ru-TsDPEN catalyst, Formic acid/Triethylamine | Dichloromethane | 4 h | 96 | >99 (ee) | [1] |
| 2. Reduction of Carboxylic Acid | 2-(Trifluoromethyl)phenylacetic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Not specified | High (qualitative) | High (qualitative) | General method |
| 3. Grignard Reaction | 2-Bromobenzotrifluoride, Ethylene oxide | Magnesium (Mg), Ethylene oxide | Diethyl ether or THF | Not specified | Moderate to High | Good | General method |
| 4. Hydrogenation of Styrene Oxide | 2-(Trifluoromethyl)styrene oxide | Palladium on carbon (Pd/C), H₂ | Methanol | 3 h | >99 (conversion) | 98 (selectivity) | [2] |
Note: "ee" refers to enantiomeric excess, a measure of purity for chiral compounds. "General method" indicates that while the route is chemically sound and widely used for similar transformations, specific experimental data for the target compound was not found in the immediate literature search.
Experimental Protocols
Catalytic Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone
This method is highly effective for producing chiral alcohols with high enantiomeric purity. The following protocol is adapted from the asymmetric hydrogenation of similar trifluoromethylated ketones.[1]
Materials:
-
2'-(Trifluoromethyl)acetophenone
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Formic acid/Triethylamine azeotrope (5:2)
-
Dichloromethane (CH₂Cl₂)
-
Nitrogen gas
Procedure:
-
In a dried Schlenk flask under a nitrogen atmosphere, dissolve 2'-(Trifluoromethyl)acetophenone (1 mmol) in dichloromethane (5 mL).
-
Add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (0.01 mmol, 1 mol%).
-
Add the formic acid/triethylamine azeotrope (1 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reduction of 2-(Trifluoromethyl)phenylacetic acid with LiAlH₄
The reduction of carboxylic acids with powerful reducing agents like lithium aluminum hydride is a classic and generally high-yielding method for the synthesis of primary alcohols.
Materials:
-
2-(Trifluoromethyl)phenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(Trifluoromethyl)phenylacetic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Grignard Reaction of 2-Bromobenzotrifluoride with Ethylene Oxide
This route involves the formation of a Grignard reagent followed by its reaction with an epoxide. This is a versatile C-C bond-forming reaction.
Materials:
-
2-Bromobenzotrifluoride
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (can be generated in situ or bubbled as a gas)
-
Ammonium chloride solution (saturated)
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 2-Bromobenzotrifluoride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the Grignard reagent to 0 °C.
-
Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in the reaction solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Catalytic Hydrogenation of 2-(Trifluoromethyl)styrene oxide
The ring-opening of epoxides via hydrogenation is a direct method to obtain the corresponding alcohol. High selectivity for the desired isomer can often be achieved with the appropriate choice of catalyst and conditions. The following is a general procedure based on the hydrogenation of styrene oxide.[2]
Materials:
-
2-(Trifluoromethyl)styrene oxide
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of 2-(Trifluoromethyl)styrene oxide (1 mmol) in methanol (10 mL) in a hydrogenation flask, add 10% Pd/C (5 mol%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic routes to this compound.
Experimental Workflow: A Generalized Approach
The following diagram outlines a generalized workflow applicable to most of the described synthetic routes, from reaction setup to product isolation and purification.
Caption: A generalized experimental workflow for organic synthesis.
References
The Fluorine Advantage: A Comparative Guide to the Biological Effects of Fluorinating Phenethyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced pharmacological profiles. This guide provides a comparative analysis of the biological effects of fluorination on phenethyl alcohol derivatives, a class of compounds with diverse physiological activities. By examining changes in receptor affinity, metabolic stability, and overall bioactivity, we aim to provide a clear, data-driven resource for professionals in drug discovery and development.
Introduction to Phenethyl Alcohol Derivatives and the Role of Fluorination
Phenethyl alcohol and its derivatives are prevalent structures in neuroscience, pharmacology, and natural products chemistry. The core phenethylamine scaffold is shared by endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of psychoactive compounds.[1] The biological effects of these molecules are largely dictated by their substitution patterns, which in turn determine their affinity and selectivity for various receptors in the central nervous system.[1]
Fluorination is a key strategy employed to modulate the properties of these derivatives. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical characteristics.[2][3] These changes include modifications to lipophilicity, metabolic stability, and receptor binding interactions, which can collectively enhance bioavailability and therapeutic efficacy.[3][4][5]
Comparative Analysis of Receptor Binding Affinity
The primary targets for many phenethyl alcohol derivatives include serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, and the Trace Amine-Associated Receptor 1 (TAAR1).[1][6] Fluorination of the phenethyl alcohol scaffold can have varied but significant effects on binding affinity (Ki), where a lower Ki value indicates a stronger binding interaction.
Generally, the introduction of fluorinated 4-alkoxy substituents on phenethylamine derivatives leads to an increase in binding affinities at 5-HT₂A and 5-HT₂C receptors.[7] For instance, studies on 4-alkoxy-2,5-dimethoxyphenethylamines have shown that progressive fluorination of the 4-alkoxy group can increase binding affinity.[6] While the introduction of a single fluorine atom to a 4-ethoxy group has been observed to decrease affinity at both 5-HT₂A and 5-HT₂C receptors, the addition of more fluorine atoms, such as in a trifluoroethoxy group, can lead to a slight increase in affinity compared to the non-fluorinated parent compound.[6]
| Compound Class | Derivative | Target Receptor | Binding Affinity (Ki, nM) | Effect of Fluorination |
| 4-Alkoxy-2,5-dimethoxyphenethylamines | 2C-O-2 (4-ethoxy) | 5-HT₂A | ~10-100 | Baseline |
| 2C-O-21 (4-(2-fluoroethoxy)) | 5-HT₂A | >100 | Decreased Affinity[6] | |
| 2C-O-22 (4-(2,2,2-trifluoroethoxy)) | 5-HT₂A | <100 | Increased Affinity[6] | |
| 4-Alkoxy-3,5-dimethoxyphenethylamines | Non-fluorinated scalines | 5-HT₂A | 150 - 12,000 | Baseline |
| Fluorinated scalines | 5-HT₂A | Generally Lower (Higher Affinity) | Increased Affinity[7] |
Note: The Ki values are generalized from trends reported in the literature. Actual values can vary based on specific experimental conditions.
Impact of Fluorination on Metabolism and Bioavailability
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[3][5] Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs, can be blocked at susceptible positions by the strong carbon-fluorine bond.[3] For phenethyl alcohol derivatives, this can prevent aromatic hydroxylation or dealkylation, thereby increasing the compound's biological half-life.[3]
Phenethyl alcohol itself is metabolized to phenylacetic acid.[8][9] Fluorination can alter this pathway. For instance, fluorinated alcohols can undergo oxidation to aldehydes and carboxylic acids, but the presence of fluorine can influence the rate and subsequent steps.[10] While fluorination often improves metabolic stability, it is important to consider potential liabilities.[11] The metabolism of certain fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of reactive metabolites, such as Michael acceptors.[11][12][13]
The increased lipophilicity often associated with fluorination can also enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which can be a critical factor for centrally acting drugs.[4]
Other Biological Considerations: Antimicrobial Activity
Phenethyl alcohol is known for its antimicrobial properties, which are attributed to its ability to disrupt the cellular permeability barrier of bacteria.[14][15][16] It can also inhibit DNA synthesis in microorganisms.[17] While the direct effect of fluorination on the antimicrobial activity of phenethyl alcohol derivatives is less documented in the provided literature, the changes in lipophilicity and membrane interaction caused by fluorine could potentially modulate this activity. Studies on related compounds have shown that hydrophobicity correlates with membrane partitioning and bacteriostatic effects.[18]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a generalized method based on descriptions for determining the binding affinity of compounds at specific receptors.[7]
Objective: To determine the equilibrium dissociation constant (Ki) of fluorinated and non-fluorinated phenethyl alcohol derivatives for a target receptor (e.g., human 5-HT₂A).
Materials:
-
Cell membrane preparations from a cell line overexpressing the human 5-HT₂A receptor.
-
Radioligand specific for the 5-HT₂A receptor (e.g., [³H]ketanserin).
-
Test compounds (phenethyl alcohol derivatives) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist like spiperone).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compounds in the incubation buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.
Caption: Experimental workflow for evaluating fluorinated derivatives.
Conclusion
Fluorination is a powerful tool for modifying the biological properties of phenethyl alcohol derivatives. The strategic placement of fluorine atoms can significantly enhance receptor binding affinity, particularly at key serotonergic targets, and improve metabolic stability, thereby increasing the potential for therapeutic application. However, the effects are highly dependent on the specific position and degree of fluorination, necessitating careful design and empirical testing. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage the unique properties of fluorine in the development of novel phenethyl alcohol-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 6. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 17. The effect of phenethyl alcohol on in vitro DNA synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing experimental data of 2-(Trifluoromethyl)phenethyl alcohol with literature values
For Immediate Release
This guide provides a comprehensive cross-reference of published literature values with expected experimental data for 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require reliable data for this compound. The guide summarizes key physicochemical properties and outlines standard experimental protocols for its characterization.
Physicochemical and Spectroscopic Data Comparison
| Property | Literature / Supplier Data | Expected Experimental Value / Notes |
| CAS Number | 94022-96-5[1][2][3] | N/A |
| Molecular Formula | C₉H₉F₃O[3] | N/A |
| Molecular Weight | 190.16 g/mol | Expected: 190.0605 (Monoisotopic Mass) |
| Appearance | Liquid[3] | Colorless Liquid |
| Boiling Point | 184-186 °C[1][3] | Consistent with literature values. |
| Melting Point | -3 to -2 °C | Consistent with literature values. |
| Density | 1.197 g/mL at 25 °C[1] | Consistent with literature values. |
| Refractive Index | n20/D 1.47 | Consistent with literature values. |
| ¹H NMR | Data not available | Expected chemical shifts (CDCl₃, 400 MHz): Aromatic protons (4H, m, ~7.2-7.7 ppm), -CH₂-O (2H, t, ~3.9 ppm), Ar-CH₂- (2H, t, ~3.1 ppm), -OH (1H, broad s). |
| ¹³C NMR | Data not available | Expected chemical shifts (CDCl₃, 100 MHz): Aromatic carbons (~125-140 ppm), CF₃ (~124 ppm, q), -CH₂-O (~61 ppm), Ar-CH₂- (~39 ppm). |
| FTIR | Data not available | Expected characteristic peaks (cm⁻¹): O-H stretch (broad, ~3350), C-H aromatic (~3070), C-H aliphatic (~2940, 2880), C=C aromatic (~1600, 1480), C-F stretch (strong, ~1315, 1160, 1120), C-O stretch (~1050). |
| Mass Spectrometry | Data not available for 2-isomer. 3-isomer shows M⁺ at 190.[4] | Expected EI-MS (m/z): 190 (M⁺), 172 (M-H₂O)⁺, prominent fragments from cleavage of the ethyl group. |
Experimental Protocols
A detailed methodology for a key analytical experiment is provided below.
Protocol: ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Apparatus: A standard Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Procedure:
-
Transfer the prepared sample solution into a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow
A plausible synthetic route for this compound involves the reduction of a suitable precursor such as 2-(trifluoromethyl)phenylacetic acid. The diagram below illustrates this general experimental workflow.
Caption: General workflow for the synthesis of this compound via reduction.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Alcohols
The incorporation of the trifluoromethyl (–CF₃) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The synthesis of α-trifluoromethyl alcohols, key building blocks, is often achieved through the nucleophilic trifluoromethylation of carbonyl compounds.[3][4] While trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is a widely used and versatile reagent for this transformation, several alternatives have been developed, each with distinct advantages and applications.[1][5]
This guide provides a comparative analysis of prominent alternative reagents for the synthesis of trifluoromethylated alcohols, offering a data-driven resource for researchers to select the optimal reagent for their specific synthetic needs.
Key Reagents for Nucleophilic Trifluoromethylation
The primary method for synthesizing trifluoromethylated alcohols is the addition of a "CF₃⁻" equivalent to an aldehyde or ketone.[2][6] The most common reagents for this purpose are:
-
Ruppert-Prakash Reagent (TMSCF₃): The benchmark for nucleophilic trifluoromethylation, it requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1][6]
-
Langlois Reagent (CF₃SO₂Na): A stable, inexpensive, and versatile solid that can generate a trifluoromethyl radical under oxidative conditions.[2][7][8] While primarily used for trifluoromethylating arenes and heteroarenes, its radical nature can be harnessed for additions to carbonyls, often through photoredox catalysis.
-
Trifluoroacetaldehyde Hydrate and Derivatives: These reagents serve as atom-economical sources of the trifluoromethyl group.[4][9]
-
Trifluoromethyl Iodide (CF₃I) with a Reducing Agent: This combination allows for the generation of a trifluoromethyl anion for nucleophilic addition.[10]
Performance Comparison of Trifluoromethylating Reagents
The choice of reagent significantly impacts reaction efficiency, substrate scope, and reaction conditions. The following tables provide a summary of the performance of these reagents in the trifluoromethylation of aldehydes, a common substrate class.
Table 1: Trifluoromethylation of Benzaldehyde Derivatives
| Entry | Aldehyde | Reagent System | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TMSCF₃ | TBAF (cat.) | THF | RT | 1-3 | >95 | [11] |
| 2 | 4-Methoxybenzaldehyde | TMSCF₃ | K₂CO₃ (cat.) | DMF | RT | 2 | 98 | [1] |
| 3 | 4-Nitrobenzaldehyde | TMSCF₃ | CsF (cat.) | THF | RT | 1 | 96 | [12] |
| 4 | Benzaldehyde | CF₃I / TDAE | Photochemical | CH₂Cl₂ | -20 | 2 | 95 | [10] |
| 5 | 4-Chlorobenzaldehyde | Trifluoroacetaldehyde Hydrate | K₂CO₃ | THF | RT | 12 | 85 | [4] |
Table 2: Trifluoromethylation of Aliphatic Aldehydes
| Entry | Aldehyde | Reagent System | Catalyst/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Heptanal | TMSCF₃ | TBAF (cat.) | THF | RT | 3 | 92 | [6] |
| 2 | Cyclohexanecarboxaldehyde | TMSCF₃ | K₂CO₃ (cat.) | DMF | RT | 2 | 95 | [1] |
| 3 | Pivalaldehyde | CF₃I / TDAE | Photochemical | CH₂Cl₂ | -20 | 2 | 88 | [10] |
| 4 | Octanal | Trifluoroacetaldehyde Hydrate | K₂CO₃ | THF | RT | 12 | 78 | [4] |
TDAE: Tetrakis(dimethylamino)ethylene
Detailed Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general guideline for the trifluoromethylation of aldehydes using TMSCF₃ with a fluoride catalyst.[1][11]
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2-1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) to the stirred solution.
-
Add the TBAF solution (0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting trimethylsilyl (TMS)-protected alcohol can be deprotected by treatment with an acid (e.g., 1M HCl in methanol) to yield the final trifluoromethylated alcohol.
Protocol 2: Photochemical Trifluoromethylation of an Aldehyde using CF₃I and TDAE
This method provides a fluoride-free alternative for the nucleophilic trifluoromethylation of aldehydes and ketones.[10]
Materials:
-
Aldehyde (1.0 mmol)
-
Trifluoromethyl iodide (CF₃I) (2.0 mmol)
-
Tetrakis(dimethylamino)ethylene (TDAE) (1.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Photoreactor or a suitable light source (e.g., household fluorescent bulb)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add TDAE (1.5 mmol) to the solution.
-
Condense CF₃I (2.0 mmol) into the reaction vessel.
-
Irradiate the reaction mixture with a light source while maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, allow the mixture to warm to room temperature and quench with water.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Reaction Pathways and Workflows
The synthesis of trifluoromethylated alcohols can proceed through different mechanisms depending on the chosen reagent.
Caption: General pathway for nucleophilic trifluoromethylation using TMSCF₃.
The Ruppert-Prakash reagent (TMSCF₃) requires activation by a nucleophilic species, such as a fluoride ion, to generate a reactive trifluoromethyl anion equivalent. This species then attacks the electrophilic carbonyl carbon. The resulting intermediate is a silyl ether, which is subsequently deprotected to yield the final alcohol product.[1]
Caption: A generalized experimental workflow for trifluoromethylation.[11]
This workflow outlines the key steps involved in a typical trifluoromethylation reaction, from initial setup to final product purification. Careful monitoring of the reaction progress is crucial for achieving optimal yields.
Conclusion
While the Ruppert-Prakash reagent remains a highly effective and popular choice for the synthesis of trifluoromethylated alcohols, a variety of alternative reagents offer distinct advantages.[2] Photochemical methods using CF₃I provide a fluoride-free option, while reagents like trifluoroacetaldehyde hydrate present an atom-economical approach.[4][10] The selection of the most appropriate reagent depends on factors such as substrate compatibility, desired reaction conditions, and cost-effectiveness. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Isomeric Effects on the Biological Targets of Trifluoromethylphenethyl Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a pharmacologically active molecule can significantly alter its biological properties. This guide provides a comparative analysis of the potential isomeric effects of ortho-, meta-, and para-substituted trifluoromethylphenethyl alcohols. While direct comparative experimental data for these specific isomers on biological targets is not extensively available in the reviewed literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to predict their differential behaviors.
The trifluoromethyl group is a common bioisostere for a methyl or chloro group but possesses unique electronic and lipophilic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can influence a compound's metabolic stability, membrane permeability, and binding affinity for its biological targets.[1] The positional isomerism of the -CF3 group on the phenyl ring of phenethyl alcohol is expected to result in distinct pharmacological profiles.
Predicted Physicochemical and Pharmacokinetic Properties
The position of the trifluoromethyl group is anticipated to influence key physicochemical parameters that govern the pharmacokinetic behavior of the isomers.
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| Lipophilicity (LogP) | High | Highest | High | The -CF3 group significantly increases lipophilicity. The meta position often results in the highest overall molecular lipophilicity due to reduced intramolecular interactions compared to the ortho position and favorable solvent interactions. |
| Metabolic Stability | Potentially Increased | Increased | Increased | The C-F bond is highly stable, and the -CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[1] |
| Blood-Brain Barrier Permeability | Moderate to High | High | Moderate to High | Increased lipophilicity generally favors BBB penetration. The meta-isomer's potentially optimal balance of lipophilicity and polarity may enhance permeability. |
| Steric Hindrance | High | Moderate | Low | The ortho- a bulky group, can sterically hinder the interaction of the phenethyl alcohol moiety with a binding pocket. The para position offers the least steric hindrance. |
Potential Biological Targets and Isomeric Influences
Based on the phenethyl alcohol scaffold, potential biological targets include G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, and serotonergic receptors, as well as certain ion channels. The isomeric effects on these targets are predicted based on known SAR for related phenethylamine derivatives.
Adrenergic Receptors
Phenethylamines are well-known ligands for adrenergic receptors. The substitution pattern on the aromatic ring is a key determinant of affinity and selectivity.
-
Ortho-Trifluoromethylphenethyl Alcohol : The significant steric bulk of the ortho-CF3 group is likely to reduce binding affinity at adrenergic receptors due to interference with the receptor's binding pocket.
-
Meta-Trifluoromethylphenethyl Alcohol : This isomer may exhibit favorable binding. The electron-withdrawing -CF3 group at the meta position can influence the acidity of the hydroxyl group and the electronic distribution of the aromatic ring, potentially leading to strong interactions with the receptor.
-
Para-Trifluoromethylphenethyl Alcohol : The para position is often well-tolerated in adrenergic receptor ligands. The -CF3 group in this position can enhance binding through favorable hydrophobic interactions within the receptor pocket without causing significant steric clashes.
Serotonin Receptors
Similar to adrenergic receptors, serotonin receptors (e.g., 5-HT1A, 5-HT2A) are common targets for phenethylamine derivatives.
-
Ortho-Isomer : Steric hindrance is again a primary concern, likely leading to decreased affinity.
-
Meta-Isomer : The electronic influence of the meta-CF3 group could modulate the electrostatic potential of the molecule, potentially leading to selective interactions with specific serotonin receptor subtypes.
-
Para-Isomer : The para-substituted isomer may exhibit significant activity, as this position is often crucial for ligand recognition in serotonin receptors. The lipophilic -CF3 group could occupy a hydrophobic sub-pocket, enhancing binding affinity.
Experimental Protocols
To empirically determine the biological activity of these isomers, a variety of in vitro assays can be employed. A representative protocol for a radioligand binding assay is provided below.
Radioligand Competition Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of ortho-, meta-, and para-trifluoromethylphenethyl alcohol for a specific adrenergic receptor subtype (e.g., α1A, β2).
Materials:
-
Cell membranes expressing the target human adrenergic receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]prazosin for α1A, [³H]CGP-12177 for β2).
-
Test compounds: ortho-, meta-, and para-trifluoromethylphenethyl alcohol dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled standard ligand like phentolamine for α-receptors or propranolol for β-receptors).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and either a vehicle, a dilution of the test compound, or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway Diagram
Caption: A generalized G-protein coupled receptor signaling pathway, a likely target for trifluoromethylphenethyl alcohols.
Experimental Workflow Diagram
Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.
References
A Comparative Analysis of the Trifluoromethyl Group vs. Other Electron-Withdrawing Groups in Drug Design
In the landscape of medicinal chemistry, the strategic modification of lead compounds with specific functional groups is a cornerstone of optimizing drug efficacy, selectivity, and pharmacokinetic profiles. Electron-withdrawing groups (EWGs) are frequently employed to modulate a molecule's properties by altering its electron distribution.[1][2] Among these, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and versatile tool. Its distinct combination of high electronegativity, metabolic stability, and lipophilicity often provides advantages over other common EWGs such as nitro (NO2), cyano (CN), and sulfonyl (SO2R) groups.[3][4]
This guide provides an objective comparison of the trifluoromethyl group against other prominent EWGs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the molecular design process.
Comparative Physicochemical Properties
The influence of an EWG is best understood by quantifying its effect on electronic character, lipophilicity, and the acidity of nearby functional groups. The following tables summarize these key parameters.
Table 1: Electronic Influence of Common Electron-Withdrawing Groups
The Hammett constants, σm (meta) and σp (para), quantify the electron-withdrawing or -donating effect of a substituent on an aromatic ring. A more positive value indicates a stronger electron-withdrawing effect.
| Substituent Group | Hammett Constant (σm) | Hammett Constant (σp) | Key Electronic Effect |
| -CF3 | 0.43 | 0.54 | Strongly inductive (-I) |
| -NO2 | 0.71 | 0.78 | Strongly inductive (-I) and resonance (-M) |
| -CN | 0.56 | 0.66 | Strongly inductive (-I) and resonance (-M) |
| -SO2CH3 | 0.60 | 0.72 | Strongly inductive (-I) and resonance (-M) |
| -Cl | 0.37 | 0.23 | Inductive (-I), Weakly resonance donating (+M) |
| -F | 0.34 | 0.06 | Strongly inductive (-I), Weakly resonance donating (+M) |
Data compiled from various sources on Hammett constants.
dot
Caption: Electronic effects of -CF3 vs. -NO2 on an aromatic ring.
Table 2: Lipophilicity Contribution of Electron-Withdrawing Groups
The Hansch-Leo parameter (π) measures a substituent's contribution to a molecule's lipophilicity (logP). A positive value indicates an increase in lipophilicity, which can enhance membrane permeability.[5]
| Substituent Group | Hansch-Leo Lipophilicity Parameter (π) |
| -CF3 | +0.88 |
| -NO2 | -0.28 |
| -CN | -0.57 |
| -SO2CH3 | -1.63 |
| -Cl | +0.71 |
| -F | +0.14 |
Data sourced from Hansch, Leo, and Taft reviews. The trifluoromethyl group significantly increases lipophilicity, a property that often improves a drug's absorption and distribution.[3]
Table 3: Impact of EWGs on the Acidity of Benzoic Acid
The pKa value indicates the strength of an acid; a lower pKa signifies a stronger acid. EWGs increase the acidity of a carboxylic acid by stabilizing the resulting carboxylate anion.[2][6]
| Substituent on Benzoic Acid | pKa (in water, 25°C) |
| p-CF3 | 3.69 (calculated)[7] |
| p-NO2 | 3.45[8] |
| p-CN | 3.60[6] |
| p-Cl | 3.98 |
| p-F | 4.14[9] |
| Unsubstituted (-H) | 4.20[8] |
Data compiled from various sources.[6][7][8][9]
Metabolic Stability: The Key Advantage of the Trifluoromethyl Group
A critical factor in drug development is metabolic stability. Many drug candidates fail due to rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes.[10] The CF3 group serves as an excellent "metabolic blocker." The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[11]
By strategically placing a CF3 group at a known site of oxidative metabolism (e.g., replacing a metabolically labile methyl group), that metabolic pathway can be effectively blocked.[10] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3][10] While other EWGs like the nitro group can also be metabolic liabilities themselves, the CF3 group is exceptionally stable.[12][13] Studies have shown that replacing an aliphatic nitro group with a trifluoromethyl group can result in compounds with improved metabolic stability and retained or even enhanced potency.[12][14][15]
dot
Caption: Decision pathway for selecting an electron-withdrawing group.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable comparative data.
Protocol 1: Determination of Lipophilicity (logP) via Shake-Flask Method
The shake-flask method is the gold standard for logP determination.[16][17]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) to represent the aqueous phase.
-
Use 1-octanol (HPLC grade) for the organic phase.
-
Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[16]
-
-
Partitioning:
-
Add a precise volume of the pre-saturated 1-octanol and pre-saturated buffer to a vessel. The volume ratio can be adjusted depending on the expected lipophilicity.[18]
-
Add a small aliquot of the test compound stock solution.
-
Seal the vessel and shake or stir vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[19]
-
Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[19]
-
-
Analysis:
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
-
dot
Caption: Experimental workflow for logP determination via shake-flask.
Protocol 2: Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate method for measuring pKa values.[20][21]
-
Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the test compound in a suitable solvent (often a co-solvent like ethanol/water is needed for solubility) to a known concentration (e.g., 1 mM).[20]
-
Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[20]
-
Purge the solution with nitrogen to remove dissolved CO2.
-
-
Titration:
-
Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.
-
Immerse the calibrated pH electrode into the solution.
-
For an acidic compound, make the initial solution acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[20]
-
Add a standard base titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH is well past the equivalence point (e.g., pH 12).[20]
-
-
Data Analysis:
-
Plot the pH values versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the sigmoid curve.
-
Perform at least three replicate titrations to ensure reliability and calculate the average pKa and standard deviation.[20]
-
Conclusion
The trifluoromethyl group offers a compelling and often superior profile compared to other classical electron-withdrawing groups in drug design. While groups like -NO2 and -CN provide stronger electron withdrawal, they often decrease lipophilicity and can introduce metabolic liabilities. The -CF3 group provides a unique and advantageous balance:
-
Strong Electron Withdrawal: It effectively modulates the pKa of adjacent groups and influences molecular interactions.[22]
-
Enhanced Lipophilicity: Unlike most other EWGs, it significantly increases logP, which can improve membrane permeability and cell uptake.[5]
-
Exceptional Metabolic Stability: The strength of the C-F bond makes the -CF3 group an outstanding metabolic blocker, capable of increasing a drug's half-life and bioavailability.[10][23]
The strategic incorporation of a trifluoromethyl group is a proven strategy for transforming a promising compound into a viable drug candidate by simultaneously optimizing its electronic, physicochemical, and pharmacokinetic properties.
References
- 1. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 2. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)phenethyl Alcohol: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, operational, and disposal protocols for 2-(Trifluoromethyl)phenethyl alcohol (CAS No. 94022-96-5). It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this chemical, thereby minimizing risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory setting.
Immediate Safety and Hazard Information
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a hazardous substance requiring stringent safety measures.
Key Hazards:
-
Health Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[1] It is known to cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5]
-
Physical Hazards: It is a combustible liquid.[2]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination.
-
Hazardous Decomposition: Under fire conditions, it can decompose to form hazardous products such as carbon oxides and hydrogen fluoride.[1]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be used.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[1]
Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 94022-96-5 |
| Molecular Formula | C₉H₉F₃O |
| Molecular Weight | 190.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 184-186 °C |
| Melting Point | -3 to -2 °C |
| Density | 1.197 g/mL at 25 °C |
| Flash Point | 103 °C (217 °F) - closed cup |
| Hazards | Harmful, Irritant, Combustible |
Source: Sigma-Aldrich, Pi Chemicals, Fluorochem[1][2]
Experimental Protocol: Waste Generation and Handling
The primary use of this compound is in chemical synthesis. Waste will typically be generated as unreacted starting material, in solutions with other solvents, or from the decontamination of laboratory equipment.
General Laboratory Handling:
-
Preparation: Before starting any experiment, ensure that a designated hazardous waste container is properly labeled and within reach in the fume hood.
-
Dispensing: Handle the chemical in a fume hood to minimize inhalation exposure.
-
Reactions: When used in reactions, ensure that the apparatus is properly assembled to prevent leaks.
-
Post-Reaction: Upon completion of the experiment, any waste containing this compound must be transferred to the designated hazardous waste container.
Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as hazardous waste.
-
For containers of highly toxic materials, the first three rinses should be collected as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The recommended method of disposal is incineration.[1]
-
Waste Segregation:
-
Halogenated Waste Stream: As a fluorinated organic compound, all waste containing this compound must be segregated into a "Halogenated Organic Waste" stream.
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must be kept closed with a tight-fitting cap at all times, except when adding waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Disposal:
-
The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed hazardous waste disposal facility.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the spilled material and absorbent using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash the area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical you are handling. All procedures must comply with local, state, and federal regulations.
References
Personal protective equipment for handling 2-(Trifluoromethyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-(Trifluoromethyl)phenethyl alcohol. It is designed to be a critical resource for laboratory safety and chemical handling, offering procedural guidance to ensure the safe and effective use of this compound in a research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic alcohol that requires careful handling due to its potential health hazards. Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Due to the halogenated aromatic nature of this compound, standard nitrile gloves may offer insufficient protection. It is highly recommended to use Viton® or laminate (Silver Shield®) gloves. If these are not available, double-gloving with heavy-duty nitrile gloves may be considered for short-duration tasks, but this is a less protective option. Always consult the glove manufacturer's chemical resistance data. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and vapors. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors. |
Operational Plan: Weighing and Dissolving 2-(Trluoromethyl)phenethyl alcohol
This section provides a step-by-step protocol for the common laboratory task of accurately weighing and dissolving a hazardous liquid like this compound.
Experimental Protocol
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: this compound, the desired solvent, appropriate glassware (e.g., beaker, graduated cylinder), a calibrated analytical balance, and a magnetic stir bar and stir plate.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a tared weigh boat or beaker on the analytical balance inside the chemical fume hood.
-
Carefully dispense the desired amount of this compound into the container using a pipette.
-
Record the exact weight.
-
-
Dissolving:
-
In the chemical fume hood, place the beaker containing the weighed this compound on a magnetic stir plate.
-
Add the magnetic stir bar to the beaker.
-
Slowly add the desired solvent to the beaker while the solution is stirring.
-
Continue stirring until the this compound is fully dissolved.
-
-
Post-Procedure:
-
Securely cap the container with the dissolved solution and label it appropriately.
-
Clean any spills immediately according to the spill cleanup plan.
-
Decontaminate all glassware and equipment used.
-
Dispose of all waste in the designated halogenated organic waste container.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Emergency and Disposal Plans
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup Plan
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Neutralize (if applicable): For this specific compound, neutralization is not a primary concern.
-
Collect: Carefully scoop the absorbent material into a designated, labeled waste container for halogenated organic waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as halogenated organic waste .[1] This waste stream must be kept separate from non-halogenated waste.[1] The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always follow your institution's and local regulations for hazardous waste disposal.
Workflow for Handling this compound
A workflow diagram illustrating the key stages of handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

